Germaoxetane
Description
Structure
2D Structure
Properties
Molecular Formula |
C2H4GeO |
|---|---|
Molecular Weight |
116.68 g/mol |
InChI |
InChI=1S/C2H4GeO/c1-2-4-3-1/h1-2H2 |
InChI Key |
DIOQZNRRPUYQLL-UHFFFAOYSA-N |
Canonical SMILES |
C1C[Ge]O1 |
Origin of Product |
United States |
Foundational & Exploratory
The Advent of Germaoxetanes: A Technical Deep Dive into Their Discovery and Synthesis
For Immediate Release
A comprehensive technical guide detailing the discovery, synthesis, and characterization of germaoxetane compounds has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth look at the foundational research that has shaped our understanding of these unique germanium-containing heterocycles.
The initial breakthrough in the field of this compound chemistry was the successful synthesis and characterization of these four-membered ring systems by Lazraq and his colleagues. Their seminal work, published in 1991, laid the groundwork for future exploration into the reactivity and potential applications of these compounds. The core of their discovery was the reaction of a stable germene, dimesitylfluorenylidenegermane, with carbonyl compounds.
From Germene to this compound: A [2+2] Cycloaddition Approach
The pioneering synthesis of germaoxetanes involves the [2+2] cycloaddition of a germene with an aldehyde or ketone. This reaction is a significant departure from the more common methods of forming four-membered rings and highlights the unique reactivity of the germanium-carbon double bond in the germene precursor.
The experimental workflow for this synthesis is a multi-step process that begins with the preparation of the stable germene. This is followed by the crucial cycloaddition reaction with a chosen carbonyl compound, leading to the formation of the this compound ring.
Key Experimental Protocols
A detailed examination of the original experimental procedures provides valuable insights for researchers looking to replicate or build upon this foundational work.
Synthesis of Dimesitylfluorenylidenegermane
The stable germene, dimesitylfluorenylidenegermane, serves as the cornerstone for this compound synthesis. Its preparation involves the reaction of a germylene precursor with a suitable fluorenylidene-containing reagent. The stability of this germene, attributed to the bulky mesityl and fluorenylidene groups, is crucial for its isolation and subsequent reactivity studies.
[2+2] Cycloaddition with Carbonyl Compounds
The formation of the this compound ring is achieved by reacting the purified dimesitylfluorenylidenegermane with a carbonyl compound. The reaction proceeds as a [2+2] cycloaddition, where the Ge=C bond of the germene and the C=O bond of the carbonyl compound form the four-membered this compound ring.
Reaction with Formaldehyde: The reaction with formaldehyde is typically carried out by introducing gaseous formaldehyde (obtained by the pyrolysis of paraformaldehyde) into a solution of the germene in an inert solvent like benzene. The reaction is monitored by the disappearance of the characteristic color of the germene.
Reaction with Acetone: Similarly, the reaction with acetone is performed by adding an excess of acetone to a solution of the germene. The progress of the reaction can be followed spectroscopically.
Structural Elucidation and Quantitative Data
The definitive characterization of the synthesized germaoxetanes was achieved through a combination of spectroscopic techniques and X-ray crystallography. This provided unequivocal evidence for the formation of the four-membered ring structure.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of germaoxetanes in solution. Key diagnostic signals in the 1H and 13C NMR spectra confirm the presence of the this compound ring and the nature of the substituents.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| This compound from Formaldehyde | Signals for mesityl and fluorenylidene protons, characteristic shifts for the CH2 group of the oxetane ring. | Resonances for aromatic carbons, and a key signal for the CH2 carbon within the this compound ring. |
| This compound from Acetone | Resonances for mesityl and fluorenylidene protons, and distinct signals for the two methyl groups on the oxetane ring. | Signals for aromatic carbons, and a characteristic resonance for the quaternary carbon and the two methyl carbons of the this compound ring. |
Note: Specific chemical shift values are highly dependent on the solvent and the specific structure of the germene precursor.
X-ray Crystallography
Single-crystal X-ray diffraction analysis provided the ultimate proof of the this compound structure. This technique allowed for the precise determination of bond lengths and angles within the four-membered ring, confirming the cyclic nature of the compound.
| Parameter | This compound from Formaldehyde | This compound from Acetone |
| Ge-O bond length (Å) | ~1.8 Å | ~1.8 Å |
| Ge-C bond length (Å) | ~2.0 Å | ~2.0 Å |
| C-O bond length (Å) | ~1.5 Å | ~1.5 Å |
| C-C bond length (Å) | - | ~1.6 Å |
| Ring Angles (°) | Deviations from ideal tetrahedral and trigonal planar geometries, indicative of ring strain. | Similar ring strain as observed in the formaldehyde adduct. |
Note: The presented values are approximate and are intended to provide a general understanding. For precise data, consulting the original crystallographic information is recommended.
Logical Progression of the Discovery
The discovery of germaoxetanes can be viewed as a logical progression of research into the chemistry of low-coordinate germanium compounds. The synthesis of a stable germene was the critical enabling step that opened the door to exploring its reactivity, leading directly to the formation of these novel heterocyclic systems.
Spectroscopic Characterization of Germaoxetane Derivatives: A Methodological Overview
A comprehensive search for specific spectroscopic data and experimental protocols for germaoxetane derivatives has revealed a significant gap in the available scientific literature. As of late 2025, detailed spectroscopic characterization of this particular class of germanium-containing heterocycles is not well-documented in publicly accessible research. This guide, therefore, provides a foundational framework for the spectroscopic analysis of novel this compound derivatives, drawing upon established principles for the characterization of organogermanium compounds and related heterocyclic systems.
This technical guide is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of novel organogermanium compounds. It outlines the key spectroscopic techniques that would be instrumental in elucidating the structure, purity, and electronic properties of this compound derivatives. While specific data for this compound class is not available, the methodologies described herein represent the standard and most effective approaches for such a characterization.
Core Spectroscopic Techniques for Characterization
The structural elucidation of this compound derivatives would fundamentally rely on a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. Each technique provides unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise molecular structure of this compound derivatives in solution. Key experiments would include:
-
¹H NMR: To identify the number of unique proton environments, their chemical shifts, and their coupling patterns (multiplicity). This would be crucial for determining the substitution pattern on the this compound ring and any appended functional groups.
-
¹³C NMR: To determine the number of unique carbon environments. The chemical shifts of the carbons in the four-membered ring would be particularly diagnostic.
-
⁷³Ge NMR: Although challenging due to the quadrupolar nature of the ⁷³Ge nucleus, this technique could provide direct information about the electronic environment of the germanium atom.[1]
-
2D NMR Techniques (COSY, HSQC, HMBC): These experiments are essential for establishing connectivity between protons and carbons, and for unambiguously assigning all signals in the ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound derivatives, key vibrational modes to observe would include:
-
Ge-C stretching frequencies: These typically appear in the fingerprint region of the IR spectrum.
-
C-O stretching frequencies: The stretching vibration of the C-O bond within the oxetane ring would be a characteristic feature.
-
Vibrations of substituent groups: Any functional groups attached to the this compound core will have their own characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. For this compound derivatives:
-
High-Resolution Mass Spectrometry (HRMS): This is essential for determining the exact molecular formula of the synthesized compound.
-
Fragmentation Analysis: The fragmentation pattern can provide valuable structural information. Cleavage of the this compound ring and loss of substituents would be expected fragmentation pathways. The isotopic pattern of germanium (multiple stable isotopes) would also be a key feature in the mass spectrum.[2]
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. For a novel this compound derivative, obtaining a crystal structure would be the gold standard for confirming its molecular geometry.
Proposed Experimental Workflow for Characterization
A logical workflow for the characterization of a newly synthesized this compound derivative would be as follows:
Hypothetical Data Presentation
While no specific data for this compound derivatives could be located, the following tables illustrate how such data would be presented for a hypothetical derivative, "2,2-dimethyl-1-germaoxetane".
Table 1: Hypothetical ¹H and ¹³C NMR Data for 2,2-dimethyl-1-germaoxetane
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| Ge-CH₂ | 2.15 | t | 2H | 35.8 |
| C(CH₃)₂ | - | - | - | 72.1 |
| CH₃ | 1.25 | s | 6H | 28.4 |
| O-CH₂ | 4.50 | t | 2H | 65.2 |
Table 2: Hypothetical IR and MS Data for 2,2-dimethyl-1-germaoxetane
| Spectroscopic Technique | Characteristic Peaks / Fragments |
| IR (cm⁻¹) | 2960 (C-H), 1050 (C-O), 580 (Ge-C) |
| MS (m/z) | [M]⁺ corresponding to the molecular weight, fragments corresponding to loss of CH₃, C₃H₆, and C₃H₆O. Isotopic pattern for Ge observed. |
General Experimental Protocols
The following are generalized protocols for the key spectroscopic techniques, which would need to be adapted based on the specific properties of the this compound derivative being analyzed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the acquired data using appropriate NMR software. Reference the spectra to the residual solvent peak.
-
Data Analysis: Integrate the ¹H signals, determine multiplicities, and assign all ¹H and ¹³C signals based on chemical shifts and 2D correlations.
IR Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum of the solid sample using an attenuated total reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a coupled chromatography system (e.g., GC-MS or LC-MS). Acquire the mass spectrum in a high-resolution mode.
-
Data Analysis: Determine the m/z of the molecular ion and compare it with the calculated exact mass. Analyze the fragmentation pattern to gain structural insights.
Conclusion
While the specific class of this compound derivatives remains largely unexplored in the scientific literature, the established spectroscopic methodologies for organogermanium and heterocyclic compounds provide a clear roadmap for their characterization. The successful synthesis and isolation of these compounds will undoubtedly be followed by the application of the techniques outlined in this guide to fully elucidate their structural and electronic properties. Further research in this area is needed to populate the spectroscopic landscape for this intriguing class of molecules.
References
Reactivity of Germaoxetanes with Electrophiles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Germaoxetanes, four-membered heterocyclic compounds containing a germanium-oxygen bond within the ring, are intriguing structures with potential applications in materials science and as synthetic intermediates. Their inherent ring strain, arising from the deviation of bond angles from the ideal tetrahedral geometry, makes them susceptible to ring-opening reactions when treated with various reagents. This technical guide provides a comprehensive overview of the reactivity of germaoxetanes with a focus on their interactions with electrophiles. Due to the limited specific literature on germaoxetane reactivity, this guide draws heavily on analogies with their well-studied carbon analogues, oxetanes, and the established principles of organogermanium chemistry.
General Reactivity Principles
The reactivity of the this compound ring is primarily dictated by two key factors:
-
Ring Strain: The four-membered ring is strained, and reactions that lead to ring-opening are generally thermodynamically favorable as they relieve this strain.
-
Polarity of the Ge-O and Ge-C Bonds: The germanium-oxygen bond is highly polarized, with the oxygen atom being more electronegative. This polarization makes the germanium atom susceptible to nucleophilic attack and the oxygen atom a site for electrophilic attack (protonation). The germanium-carbon bonds are less polar but can be cleaved by strong electrophiles.
Electrophilic attack on a this compound can initiate ring-opening through several pathways, depending on the nature of the electrophile and the reaction conditions.
Reactions with Protic Acids
Protic acids (e.g., HCl, HBr) are expected to be potent reagents for the ring-opening of germaoxetanes. The reaction is anticipated to proceed via protonation of the ring oxygen, which activates the ring for nucleophilic attack by the conjugate base of the acid.
Proposed General Mechanism:
-
Protonation of the Oxygen Atom: The lone pair of electrons on the oxygen atom of the this compound ring attacks a proton from the acid, forming a positively charged germaoxonium ion. This step significantly weakens the Ge-O and C-O bonds.
-
Nucleophilic Attack: The halide anion (X⁻) then acts as a nucleophile and attacks one of the ring carbons or the germanium atom. The regioselectivity of this attack will depend on the substitution pattern of the this compound ring and the nature of the substituents.
-
Attack at Carbon: Nucleophilic attack at one of the carbon atoms adjacent to the oxygen would lead to the formation of a β-halogermyl alcohol. This is the more likely pathway based on the reactivity of oxetanes.
-
Attack at Germanium: Direct attack at the germanium center would result in cleavage of the Ge-O bond and formation of a halogermyl propanol derivative.
-
dot```dot graph Reaction_with_Protic_Acids { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#202124", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];
This compound [label="this compound", fillcolor="#F1F3F4", style=filled]; ProticAcid [label="Protic Acid (HX)", fillcolor="#F1F3F4", style=filled]; GermaoxoniumIon [label="Germaoxonium Ion", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; HalideAnion [label="Halide Anion (X⁻)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; BetaHaloGermylAlcohol [label="β-Halogermyl Alcohol", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; HaloGermylPropanol [label="Halogermyl Propanol", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];
This compound -> GermaoxoniumIon [label=" + H⁺"]; ProticAcid -> GermaoxoniumIon; ProticAcid -> HalideAnion [label=" Dissociation"]; GermaoxoniumIon -> BetaHaloGermylAlcohol [label=" + X⁻ (Attack at C)"]; HalideAnion -> BetaHaloGermylAlcohol; GermaoxoniumIon -> HaloGermylPropanol [label=" + X⁻ (Attack at Ge)"]; HalideAnion -> HaloGermylPropanol; }
Figure 2: Proposed Lewis acid-catalyzed reaction of this compound with an alkyl halide.
Experimental Protocol (Hypothetical):
-
Reagents: 2,2-Diaryl-2-germaoxetane, alkyl halide (e.g., methyl iodide, benzyl bromide), a Lewis acid (e.g., anhydrous zinc chloride), anhydrous solvent (e.g., dichloromethane, toluene).
-
Procedure: To a solution of the this compound and the alkyl halide in the solvent, a catalytic amount of the Lewis acid is added at room temperature under an inert atmosphere. The mixture is stirred and may require heating to proceed at a reasonable rate. The reaction is monitored by TLC or GC. After completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate, and the organic layer is separated, dried, and concentrated. The product is purified by chromatography.
-
Characterization: Spectroscopic methods (NMR, IR, MS) would be employed to elucidate the structure of the resulting product.
Quantitative Data (Expected):
The yields for this reaction are expected to be moderate to good, depending on the reactivity of the alkyl halide and the efficacy of the Lewis acid catalyst.
Reactions with Acyl Chlorides
Acyl chlorides are highly electrophilic and are expected to react with germaoxetanes, likely without the need for a catalyst, to yield acylated ring-opened products.
Proposed General Mechanism:
-
Nucleophilic Attack: The oxygen atom of the this compound attacks the electrophilic carbonyl carbon of the acyl chloride.
-
Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.
-
Ring-Opening and Chloride Elimination: The ring opens, and the chloride ion is eliminated, leading to the formation of a β-acyloxygermyl chloride or a related structure.
dot
Figure 3: Proposed reaction pathway of this compound with an acyl chloride.
Experimental Protocol (Hypothetical):
-
Reagents: 2,2-Diaryl-2-germaoxetane, acyl chloride (e.g., acetyl chloride, benzoyl chloride), anhydrous non-protic solvent (e.g., dichloromethane, chloroform), a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl produced if the reaction is sluggish.
-
Procedure: To a solution of the this compound in the solvent at 0 °C, the acyl chloride is added dropwise with stirring under an inert atmosphere. If necessary, the base is added to facilitate the reaction. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is washed with a dilute aqueous acid solution and then with a saturated sodium bicarbonate solution. The organic layer is dried and concentrated, and the product is purified by chromatography or distillation.
-
Characterization: The product structure would be determined using NMR, IR (disappearance of the Ge-O-C stretch and appearance of a C=O stretch), and mass spectrometry.
Quantitative Data (Expected):
Reactions of oxetanes with acyl chlorides are generally efficient. Therefore, high yields of the acylated ring-opened products are anticipated for the analogous reactions with germaoxetanes.
Data Summary
| Electrophile | Catalyst | Expected Product | Expected Yield (%) |
| Protic Acid (HX) | None | β-Halogermyl Alcohol | > 80 |
| Alkyl Halide (RX) | Lewis Acid (e.g., ZnCl₂) | Ring-opened ether | 50 - 80 |
| Acyl Chloride (RCOCl) | None / Base | β-Acyloxygermyl Chloride | > 85 |
Table 1: Predicted outcomes for the reaction of germaoxetanes with various electrophiles.
Conclusion and Future Outlook
The reactivity of germaoxetanes with electrophiles represents a promising yet underexplored area of organogermanium chemistry. Based on the well-established chemistry of oxetanes, germaoxetanes are expected to undergo efficient ring-opening reactions with protic acids and acyl chlorides, and Lewis acid-catalyzed reactions with alkyl halides. These reactions would provide access to a variety of functionalized organogermanium compounds that could serve as valuable building blocks in organic synthesis and materials science.
Further experimental investigation is crucial to validate these predicted reaction pathways, to quantify the yields and regioselectivities, and to fully elucidate the reaction mechanisms. Such studies will undoubtedly expand the synthetic utility of germaoxetanes and contribute to a deeper understanding of the chemistry of strained germanium-containing heterocycles. Researchers and scientists in drug development may find the resulting functionalized organogermanium compounds of interest for their potential biological activities.
Quantum Chemical Insights into Germaoxetane: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Germaoxetanes, four-membered heterocyclic compounds containing germanium and oxygen, represent a class of molecules with intriguing electronic structures and reactivity. Understanding their behavior at a quantum mechanical level is crucial for harnessing their potential in various applications, including materials science and as intermediates in organic synthesis. This technical guide provides an in-depth analysis of germaoxetane based on available quantum chemical calculations, offering insights into its structure, stability, and reactivity.
Molecular Geometry and Electronic Structure
Quantum chemical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the structural parameters of this compound. The four-membered ring of this compound is predicted to be puckered, a common feature for such strained ring systems.
One of the key structural features of germaoxetanes is the nature of the germanium-oxygen (Ge-O) bond. Experimental studies on substituted germaoxetanes have reported Ge-O bond lengths in the range of 1.821(2) Å, indicating a covalent interaction.[1] Theoretical calculations complement these findings by providing optimized geometries for the parent this compound and its derivatives.
Table 1: Calculated Geometrical Parameters for this compound
| Parameter | Value | Method/Basis Set | Reference |
| Ge-O Bond Length (Å) | Data Not Available | Data Not Available | |
| Ge-C Bond Length (Å) | Data Not Available | Data Not Available | |
| C-C Bond Length (Å) | Data Not Available | Data Not Available | |
| C-O Bond Length (Å) | Data Not Available | Data Not Available | |
| Ge-O-C Bond Angle (°) | Data Not Available | Data Not Available | |
| O-C-C Bond Angle (°) | Data Not Available | Data Not Available | |
| C-C-Ge Bond Angle (°) | Data Not Available | Data Not Available | |
| C-Ge-O Bond Angle (°) | Data Not Available | Data Not Available | |
| Dihedral Angle (°) | Data Not Available | Data Not Available |
Formation of Germaoxetanes: A Mechanistic Perspective
The primary route for the synthesis of germaoxetanes involves the [2+2] cycloaddition of a germene (a compound with a germanium-carbon double bond) with an aldehyde or a ketone.[2] This reaction is a cornerstone of this compound chemistry.
Theoretical studies on analogous reactions provide a framework for understanding the mechanism of this compound formation. The reaction is believed to proceed through a concerted, but likely asynchronous, transition state. The activation energy for this cycloaddition is a critical parameter that governs the reaction's feasibility and rate.
Computational Workflow for Studying this compound Formation:
Caption: A typical computational workflow for investigating the [2+2] cycloaddition reaction to form this compound.
Another documented pathway to this compound synthesis is the reaction of germylenes (divalent germanium species) with oxiranes.[3][4] This reaction involves the insertion of the germylene into one of the C-O bonds of the oxirane ring.
Reaction Pathway for Germylene Insertion:
Caption: The reaction pathway for the formation of this compound from a germylene and an oxirane.
Table 2: Calculated Energetics for this compound Formation
| Reaction | Reactants | Transition State Energy (kcal/mol) | Product | Reaction Energy (kcal/mol) | Method/Basis Set | Reference |
| [2+2] Cycloaddition | Germene + Carbonyl | Data Not Available | This compound | Data Not Available | Data Not Available | |
| Germylene Insertion | Germylene + Oxirane | Data Not Available | This compound | Data Not Available | Data Not Available |
Experimental Protocols: Synthesis of Germaoxetanes
While detailed computational data is emerging, the synthesis of germaoxetanes has been reported in the literature. The following provides a generalized experimental protocol based on the [2+2] cycloaddition of a germene with a carbonyl compound.
General Procedure for the Synthesis of a Substituted this compound:
-
Generation of the Germene: A stable or transient germene is generated in situ. A common method involves the dehydrofluorination of a fluorogermane precursor using a strong base such as tert-butyllithium in an inert solvent like pentane at low temperatures (e.g., -78 °C).
-
Reaction with Carbonyl Compound: The solution containing the germene is then treated with the desired aldehyde or ketone. The reaction mixture is typically allowed to warm to room temperature.
-
Work-up and Isolation: The reaction mixture is quenched, and the solvent is removed under reduced pressure. The crude product is then purified using standard techniques such as column chromatography on silica gel or crystallization to yield the desired this compound.
-
Characterization: The structure and purity of the synthesized this compound are confirmed by various spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. In favorable cases, single-crystal X-ray diffraction can provide definitive structural elucidation.
Experimental Workflow Diagram:
Caption: A generalized workflow for the synthesis and characterization of germaoxetanes.
Future Directions
The field of this compound chemistry would greatly benefit from more detailed and systematic quantum chemical investigations. Future studies should focus on:
-
Comprehensive DFT Studies: Calculating the optimized geometries, vibrational frequencies, and thermochemical properties for a range of substituted germaoxetanes to build a comprehensive database.
-
Reaction Mechanism Elucidation: Performing detailed transition state searches and intrinsic reaction coordinate (IRC) calculations to map out the potential energy surfaces for the formation and ring-opening reactions of germaoxetanes.
-
Solvent Effects: Incorporating implicit and explicit solvent models to understand the role of the reaction medium on the stability and reactivity of these compounds.
-
Catalysis: Exploring potential catalysts for the synthesis of germaoxetanes to improve reaction efficiency and selectivity.
By combining rigorous computational studies with experimental validation, a deeper understanding of this compound chemistry can be achieved, paving the way for their application in novel chemical transformations and materials.
References
literature review on organogermanium heterocycles
An In-depth Technical Guide to Organogermanium Heterocycles
Abstract
Organogermanium heterocycles, cyclic compounds containing at least one germanium atom and another heteroatom within a ring structure, represent a unique class of organometallic compounds. Historically, the chemistry of organogermanium compounds has been less explored than that of their silicon and tin counterparts, primarily due to the higher cost of germanium.[1] However, their distinct reactivity, lower toxicity compared to organotin reagents, and diverse biological activities have spurred growing interest in their synthesis, characterization, and application, particularly in materials science and drug development.[2][3] This whitepaper provides a comprehensive literature review of organogermanium heterocycles, detailing their synthesis, structural properties, reactivity, and biological significance. It includes a compilation of quantitative data, key experimental methodologies, and graphical representations of synthetic and biological pathways to serve as a technical guide for researchers in chemistry and drug discovery.
Introduction to Organogermanium Heterocycles
Organogermanium chemistry began with the synthesis of tetraethylgermane in 1887.[1] These compounds, containing a direct carbon-germanium (C-Ge) bond, are generally air-stable and possess thermal stability and chemical inertness that makes them attractive for various applications.[1][2] The reactivity of organogermanes is typically intermediate between that of organosilicon and organotin compounds.[1]
Heterocyclic organogermanium compounds are a subset that incorporates a germanium atom into a cyclic framework. These structures can range from simple three-membered rings to more complex polycyclic systems. The development of this field has been driven by the potential of these compounds to serve as novel therapeutic agents, with research focusing on their antitumor, immune-stimulating, and antiviral properties.[4][5] Compounds such as germatranes and germyl-substituted heterocycles have been synthesized and evaluated for their biological activities.[2][4]
Synthesis of Organogermanium Heterocycles
The synthesis of organogermanium heterocycles can be achieved through several established routes in organometallic chemistry. Key strategies include cycloaddition reactions, insertion reactions into small organic heterocycles, and the use of di-Grignard or di-lithio reagents with germanium halides.
A general workflow for the synthesis of these compounds often starts with a germanium halide precursor, which is then reacted to form the desired heterocyclic structure.
Caption: General synthetic pathways to organogermanium heterocycles.
The reaction of bivalent germanium species (germylenes) with 2,3-dimethylbutadiene to produce germacyclopentenes is a notable example of a cycloaddition approach.[3] Another interesting method involves the reaction of germylenes with small organic heterocycles like ethylene oxide or thiophene, which can result in unstable quaternary germanium heterocycles.[3]
Structural Characterization and Properties
The structural elucidation of organogermanium heterocycles relies heavily on modern spectroscopic and analytical techniques. X-ray diffraction (XRD) provides definitive information on molecular geometry, while Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for characterization in solution.
Spectroscopic Data
⁷³Ge NMR spectroscopy is a powerful, albeit challenging, tool for studying organogermanium compounds due to the low natural abundance and quadrupolar nature of the ⁷³Ge isotope (I = 9/2).[6][7] Chemical shifts (δ) in ⁷³Ge NMR can span a wide range, influenced by the substituents on the germanium atom.[7]
| Compound Type | Example Compound | ⁷³Ge Chemical Shift (δ, ppm) | Linewidth (ν₁/₂, Hz) |
| Tetraalkylgermanes | GeEt₄ | -17.8 | - |
| Germacyclohexanes | 1-Methyl-1-germacyclohexane | Shifted downfield from parent | - |
| Halogermanes | GeCl(2-thienyl)₃ | 30.9 | ~11 |
| Arylgermanes | Ge(2-thienyl)₄ | -95.5 | Sharp |
| Organogermyl Hydrides | Me₃GeH | -132.3 | - |
Data compiled from references[7]. Note: Chemical shifts are relative to a standard, typically GeMe₄.
Structural Parameters of Unsaturated Heterocycles
Significant research has been dedicated to organogermanium compounds featuring multiple bonds, such as digermenes (>Ge=Ge<), which can be incorporated into cyclic structures.[8] These compounds often exhibit non-planar geometries at the germanium centers, a key distinction from their carbon alkene analogues.[8]
| Compound Class | Ge=Ge Bond Length (r, Å) | Geometry at Ge | Notes |
| Acyclic Digermenes | 2.300 - 2.380 | Trans-bent, Pyramidalized | Bulky substituents are required for stability.[1][8] |
| Cyclic Digermenes | Varies with ring size | Endocyclic double bond | Includes 3, 4, 5, and 6-membered rings.[8] |
| Tri(germa)allyl Anion | 2.422 | Intermediate between single & double bond | Shows delocalized bonding.[8] |
Data compiled from reference[8].
Reactivity of Organogermanium Heterocycles
The reactivity of organogermanium heterocycles is dictated by the germanium center, the ring strain, and the nature of the substituents. Their reactivity is generally intermediate between silicon and tin analogs.[1] Key reactions include nucleophilic substitutions, transmetallation, and participation in cross-coupling reactions.[9][10]
References
- 1. Organogermanium chemistry - Wikipedia [en.wikipedia.org]
- 2. paperpublications.org [paperpublications.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organogermanium Analogues of Alkenes, Alkynes, 1,3-Dienes, Allenes, and Vinylidenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organogermanium compounds in cross-coupling reactions - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Germaoxetane and Siloxetane: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Germaoxetanes and siloxetanes, four-membered heterocyclic rings containing germanium or silicon and an oxygen atom, respectively, represent intriguing yet underexplored classes of compounds. Their unique ring strain and the distinct electronic properties of germanium and silicon suggest a rich potential for novel reactivity and applications, particularly in materials science and medicinal chemistry. This technical guide aims to provide a comprehensive comparative analysis of germaoxetane and siloxetane, focusing on their structure, synthesis, stability, reactivity, and biological activity. Due to the limited availability of specific research on this compound, this guide will extrapolate potential characteristics from related organogermanium chemistry, in direct comparison to the more extensively studied siloxetanes.
Core Comparative Analysis
A direct comparative analysis of this compound and siloxetane is challenging due to the nascent stage of this compound research. However, by examining the known properties of siloxetanes and drawing parallels with established principles of organogermanium chemistry, we can construct a predictive comparative framework.
Structural and Bonding Properties
| Property | Siloxetane | This compound (Predicted) |
| Bond Lengths | Si-O and Si-C bonds are well-characterized. | Ge-O and Ge-C bonds are expected to be longer than their Si- counterparts due to the larger atomic radius of Germanium. |
| Bond Angles | The four-membered ring results in significant angle strain. | The ring strain in this compound is anticipated to be different from siloxetane, influenced by the longer Ge-O and Ge-C bonds, potentially leading to a more puckered ring conformation. |
| Electronegativity | Silicon has an electronegativity of 1.90 on the Pauling scale. | Germanium has a slightly higher electronegativity of 2.01. This difference is expected to influence the polarity of the Ge-O and Ge-C bonds and the overall dipole moment of the molecule. |
| Bond Strength | Si-O bonds are notably strong. | Ge-O bonds are generally weaker than Si-O bonds, which would have significant implications for the thermal and chemical stability of the this compound ring. |
Synthesis and Stability
Siloxetanes have been synthesized through various methods, including the reaction of silylenes with carbonyl compounds. Their stability is often influenced by the steric bulk of the substituents on the silicon atom, which can protect the strained ring from decomposition pathways.
For germaoxetanes , synthetic routes are not well-established in the scientific literature. Hypothetically, their synthesis could be approached through analogous methods to siloxetanes, such as the reaction of germylenes with ketones or aldehydes.
A proposed synthetic workflow for this compound is outlined below:
Caption: A conceptual workflow for the synthesis of this compound via the cycloaddition of a germylene with a carbonyl compound.
The stability of germaoxetanes is predicted to be lower than that of their silicon analogs due to the weaker Ge-O and Ge-C bonds. This inherent instability may be a primary reason for the scarcity of literature on these compounds.
Reactivity
The reactivity of siloxetanes is dominated by ring-opening reactions, driven by the release of ring strain. These reactions can be initiated by nucleophiles, electrophiles, or thermal activation.
The reactivity of germaoxetanes is expected to be even greater than that of siloxetanes. The weaker germanium-element bonds would make the ring more susceptible to cleavage. Potential reaction pathways could include:
-
Thermal Decomposition: Likely to occur at lower temperatures than for siloxetanes, potentially leading to germylenes and carbonyl compounds or undergoing rearrangement.
-
Nucleophilic Attack: The germanium center is expected to be electrophilic and susceptible to attack by nucleophiles, leading to ring opening.
-
Electrophilic Attack: The ring oxygen could be protonated or attacked by other electrophiles, facilitating ring cleavage.
A logical diagram illustrating the expected comparative reactivity is shown below:
Caption: A diagram illustrating the predicted higher reactivity and lower thermal stability of this compound compared to siloxetane.
Experimental Protocols
Due to the lack of specific experimental literature for this compound, this section provides a generalized protocol for the synthesis and characterization of a siloxetane, which could be adapted for exploratory synthesis of a this compound.
Protocol: Synthesis of a Substituted Siloxetane
-
Preparation of the Silylene Precursor: A suitable silylene precursor, such as a 7-silanorbornadiene derivative, is synthesized according to established literature methods.
-
Generation of the Silylene: The silylene precursor is dissolved in an inert, dry solvent (e.g., toluene) in a photolysis reactor. The solution is deoxygenated by bubbling with argon.
-
Trapping with a Carbonyl Compound: A stoichiometric excess of the desired carbonyl compound (e.g., acetone) is added to the solution.
-
Photolysis: The reaction mixture is irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) at a controlled temperature (typically low temperature to enhance stability) for a specified period.
-
Monitoring the Reaction: The progress of the reaction is monitored by techniques such as ¹H NMR or GC-MS by taking aliquots from the reaction mixture.
-
Isolation and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is purified by chromatography (e.g., column chromatography on silica gel at low temperature) to isolate the siloxetane.
-
Characterization: The structure of the isolated siloxetane is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, ²⁹Si NMR, and mass spectrometry. X-ray crystallography can provide definitive structural proof if suitable crystals can be obtained.
Biological Activity
There is no available data on the biological activity of This compound .
For siloxetanes , the literature is also sparse regarding their biological effects. However, the broader class of organosilicon compounds has been investigated for various medicinal applications. Any potential biological activity of siloxetanes would likely be related to their ability to act as delivery vehicles or to release biologically active silicon-containing species upon ring opening.
The potential for germaoxetanes in a biological context is speculative but intriguing. Organogermanium compounds have been explored for their therapeutic properties, with some showing immunomodulatory and anti-tumor effects. The reactivity of a this compound ring could potentially be harnessed for targeted release of germanium-containing moieties within a biological system. A hypothetical signaling pathway interaction is depicted below:
Caption: A hypothetical signaling pathway where a this compound acts as a prodrug, releasing an active metabolite upon a specific intracellular trigger.
Conclusion and Future Directions
The comparative analysis of this compound and siloxetane highlights a significant knowledge gap, particularly concerning the germanium analog. While siloxetanes are better characterized, germaoxetanes remain largely a synthetic mystery. The predicted high reactivity and instability of the this compound ring present a formidable synthetic challenge but also suggest a rich and unexplored area of chemistry.
Future research should focus on the successful synthesis and isolation of a this compound derivative. This would allow for the experimental validation of the predicted structural and reactivity properties. A thorough investigation of their decomposition pathways would be crucial for understanding their stability. Should stable derivatives be synthesized, an exploration of their biological activity could open up new avenues in medicinal chemistry, leveraging the unique properties of organogermanium compounds. The development of this field hinges on overcoming the synthetic hurdles and unlocking the potential of these fascinating heterocyclic systems.
Methodological & Application
Synthesis of Substituted Germaoxetanes: A Detailed Protocol for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthesis of substituted germaoxetanes. While detailed, step-by-step protocols for a wide variety of substituted germaoxetanes are not extensively documented in publicly available literature, this application note consolidates the known synthetic strategies, focusing on the most promising route: the [2+2] cycloaddition of germenes with carbonyl compounds.
Introduction
Germaoxetanes, four-membered heterocyclic compounds containing a germanium-oxygen bond, represent a unique class of organogermanium compounds. Their strained ring system and the presence of a heavy atom impart interesting chemical and physical properties, making them potential candidates for applications in materials science and as intermediates in organic synthesis. However, the synthesis of these compounds remains a specialized area of research. This document aims to provide the available data and a generalized protocol based on the seminal work in this field.
Synthetic Approach: [2+2] Cycloaddition
The most direct and reported method for the synthesis of substituted germaoxetanes is the [2+2] cycloaddition reaction between a germene (a compound with a germanium-carbon double bond) and a carbonyl compound (an aldehyde or ketone). This reaction is analogous to the Paternò-Büchi reaction for the synthesis of oxetanes from alkenes and carbonyls.
General Reaction Scheme
The reaction proceeds as a cycloaddition where the Ge=C double bond of the germene reacts with the C=O double bond of the carbonyl compound to form the four-membered germaoxetane ring.
Figure 1. General reaction scheme for the synthesis of substituted germaoxetanes via [2+2] cycloaddition.
Experimental Protocol: A Generalized Procedure
The following protocol is a general guideline for the synthesis of substituted germaoxetanes based on the reaction of a stable germene with an aldehyde. Note: This procedure should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques due to the air and moisture sensitivity of the germene starting material.
Materials:
-
Stable germene (e.g., Mes₂Ge=C(SiMe₃)₂)
-
Substituted aldehyde (e.g., p-tolualdehyde, p-anisaldehyde)
-
Anhydrous toluene or other suitable anhydrous, non-protic solvent
-
Anhydrous pentane or hexane for precipitation/crystallization
-
Schlenk flask and other appropriate glassware
-
Magnetic stirrer and stir bar
-
Sintered glass funnel for filtration
Procedure:
-
Preparation of the Germene Solution: In a dry Schlenk flask under an inert atmosphere, dissolve the stable germene in anhydrous toluene to a known concentration.
-
Reaction with Aldehyde: To the stirred solution of the germene at room temperature, add a stoichiometric amount (1 equivalent) of the desired aldehyde, also dissolved in a small amount of anhydrous toluene.
-
Reaction Monitoring: The reaction progress can be monitored by a suitable technique such as NMR spectroscopy. The disappearance of the characteristic germene signals and the appearance of new signals corresponding to the this compound product will indicate the reaction is proceeding.
-
Product Isolation: Upon completion of the reaction, the this compound product can often be isolated by precipitation. This is typically achieved by adding a less polar solvent, such as anhydrous pentane or hexane, to the reaction mixture until the product precipitates out of the solution.
-
Purification: The precipitated solid can be collected by filtration under an inert atmosphere using a sintered glass funnel. The product should be washed with a small amount of the precipitating solvent (e.g., pentane) to remove any unreacted starting materials or soluble byproducts.
-
Drying and Storage: The purified this compound should be dried under vacuum to remove any residual solvent. The final product should be stored under an inert atmosphere to prevent decomposition.
Data Presentation
The following table summarizes the reported yields for the synthesis of two specific substituted germaoxetanes from the reaction of a germene with different aldehydes.
| Germene Reactant | Aldehyde Reactant | Substituted this compound Product | Reported Yield (%) |
| Mes₂Ge=C(SiMe₃)₂ | p-Tolualdehyde | 2,2-Dimesityl-3,3-bis(trimethylsilyl)-4-(p-tolyl)this compound | Not specified |
| Mes₂Ge=C(SiMe₃)₂ | p-Anisaldehyde | 2,2-Dimesityl-3,3-bis(trimethylsilyl)-4-(p-methoxyphenyl)this compound | Not specified |
Note: The original communication did not provide specific yield percentages.
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the synthesis and characterization of substituted germaoxetanes.
Figure 2. Logical workflow for the synthesis and characterization of substituted germaoxetanes.
Conclusion and Future Outlook
The synthesis of substituted germaoxetanes is a developing field with the [2+2] cycloaddition of germenes and carbonyls being the primary established route. The provided protocol offers a general framework for researchers to explore the synthesis of novel this compound derivatives. Further research is needed to expand the scope of this reaction, including the use of a wider variety of substituted germenes and carbonyl compounds, and to fully characterize the resulting products and explore their potential applications. The development of catalytic and more atom-economical methods for this compound synthesis would also be a significant advancement in this area of organogermanium chemistry.
Catalytic Methods for Germaoxetane Ring Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Germaoxetanes, four-membered heterocyclic compounds containing a germanium-oxygen bond, represent a novel class of structures with potential applications in medicinal chemistry and materials science. The incorporation of a germanium atom into the oxetane ring is anticipated to modulate the physicochemical and pharmacological properties of parent molecules. However, a survey of the current scientific literature reveals that catalytic methods specifically targeting the synthesis of germaoxetanes are not well-established. In contrast, the synthesis of their carbon and silicon analogues, oxetanes and silaoxetanes, is extensively documented.
This document provides a guide to potential catalytic methods for germaoxetane ring formation, drawing analogies from the well-developed chemistry of oxetanes and silaoxetanes. The protocols and data presented herein are intended to serve as a foundational resource for researchers venturing into this nascent field of synthetic chemistry. The primary strategies for constructing four-membered rings, namely [2+2] cycloaddition and intramolecular cyclization, will be explored in the context of germanium chemistry.
Proposed Catalytic Strategies for this compound Formation
Two principal catalytic strategies are proposed for the synthesis of germaoxetanes: the [2+2] cycloaddition of a germanone with an alkene and the intramolecular cyclization of a γ-hydroxyalkylgermane.
Catalytic [2+2] Cycloaddition of Germanones with Alkenes
The [2+2] cycloaddition between a carbonyl group and an alkene, known as the Paternò-Büchi reaction for oxetane synthesis, is a powerful tool for constructing four-membered rings. By analogy, the reaction of a germanone (R₂Ge=O), a germanium analogue of a ketone, with an alkene could provide a direct route to germaoxetanes. Due to the high reactivity and transient nature of germanones, these reactions would likely require catalytic activation of either the germanone precursor or the alkene.
Proposed Reaction Scheme:
Caption: Proposed [2+2] cycloaddition for this compound synthesis.
Lewis acids or transition metal complexes could serve as catalysts. Lewis acids may activate the germanone, making it more electrophilic and susceptible to nucleophilic attack from the alkene. Transition metals could facilitate the reaction through the formation of a metallacyclic intermediate.
Catalytic Intramolecular Cyclization of γ-Hydroxyalkylgermanes
The intramolecular cyclization of γ-haloalcohols or other suitably functionalized alcohols is a common and effective method for oxetane synthesis. A similar approach for germaoxetanes would involve the catalytic cyclization of a γ-hydroxyalkylgermane bearing a leaving group on the germanium atom. Alternatively, a C-H activation/functionalization strategy on a γ-hydroxyalkylgermane could be envisioned.
Proposed Reaction Scheme:
Caption: Proposed intramolecular cyclization for this compound synthesis.
This transformation could be promoted by a base to deprotonate the hydroxyl group, which then displaces the leaving group (X) on the germanium center. Alternatively, transition metal catalysts could facilitate C-O bond formation through various mechanisms, including oxidative addition and reductive elimination.
Potential Catalysts and Reaction Conditions (Based on Analogy)
While specific data for this compound synthesis is unavailable, the following tables summarize catalysts and conditions that have been successfully employed for the synthesis of oxetanes and silaoxetanes, which can serve as a starting point for the development of this compound-forming reactions.
Table 1: Potential Catalysts for [2+2] Cycloaddition Reactions
| Catalyst Type | Catalyst Examples | Substrates (Analogous) | Typical Solvents | Temperature (°C) |
| Lewis Acids | BF₃·OEt₂, TiCl₄, SnCl₄, In(OTf)₃ | Aldehydes/Ketones, Alkenes | CH₂Cl₂, Toluene, MeCN | -78 to 25 |
| Transition Metals | Cu(I) complexes, Ru(II) complexes, Au(I) complexes | Aldehydes/Ketones, Alkenes | CH₂Cl₂, DCE, Toluene | 25 to 100 |
| Organocatalysts | Chiral Brønsted Acids, Chiral Amines | Aldehydes/Ketones, Enals | Toluene, CH₂Cl₂, Et₂O | -20 to 25 |
| Photocatalysts | Xanthone, Benzophenone | Aldehydes/Ketones, Alkenes | Acetone, MeCN, CH₂Cl₂ | 0 to 25 |
Table 2: Potential Catalysts for Intramolecular Cyclization Reactions
| Catalyst Type | Catalyst Examples | Substrates (Analogous) | Typical Solvents | Temperature (°C) |
| Bases | NaH, KOt-Bu, DBU | γ-Haloalcohols, γ-Tosyloxyalcohols | THF, DMF, DMSO | 0 to 100 |
| Transition Metals | Pd(OAc)₂, Rh₂(OAc)₄, Cu(OTf)₂ | γ-Hydroxyalkenes, γ-Hydroxyalkyl halides | Toluene, THF, DCE | 25 to 120 |
| Lewis Acids | Sc(OTf)₃, Yb(OTf)₃ | Epoxy alcohols | Toluene, CH₂Cl₂ | 25 to 80 |
Experimental Protocols (Hypothetical)
The following are generalized, hypothetical protocols for the catalytic synthesis of germaoxetanes based on established procedures for oxetanes and silaoxetanes. Caution: These protocols have not been experimentally validated and should be performed with appropriate safety precautions. Germanium precursors can be sensitive to air and moisture.
Protocol 1: Lewis Acid-Catalyzed [2+2] Cycloaddition of a Germanone Precursor with an Alkene
Objective: To synthesize a this compound via a Lewis acid-catalyzed [2+2] cycloaddition.
Materials:
-
Germanone precursor (e.g., a cyclic germaanhydride or a digermoxane)
-
Alkene (e.g., styrene, norbornene)
-
Lewis acid catalyst (e.g., BF₃·OEt₂ in a suitable solvent)
-
Anhydrous, inert solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the germanone precursor (1.0 equiv) and the alkene (2.0-5.0 equiv) in the anhydrous solvent.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.
-
Slowly add the Lewis acid catalyst (0.1-1.0 equiv) to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of NaHCO₃ or a suitable quenching agent.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Protocol 2: Base-Mediated Intramolecular Cyclization of a γ-Hydroxyalkylhalogermane
Objective: To synthesize a this compound via a base-mediated intramolecular cyclization.
Materials:
-
γ-Hydroxyalkylhalogermane (e.g., 3-hydroxypropyl)dimethylgermanium bromide)
-
Strong, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide)
-
Anhydrous, polar aprotic solvent (e.g., tetrahydrofuran, dimethylformamide)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend the base (1.1-1.5 equiv) in the anhydrous solvent.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of the γ-hydroxyalkylhalogermane (1.0 equiv) in the same anhydrous solvent to the stirred suspension.
-
Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS). Gentle heating may be required.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or distillation to yield the this compound.
Visualization of Proposed Mechanisms
The following diagrams illustrate the proposed catalytic cycles for the formation of germaoxetanes.
Lewis Acid-Catalyzed [2+2] Cycloaddition
Caption: Proposed mechanism for Lewis acid-catalyzed [2+2] cycloaddition.
Transition Metal-Catalyzed Intramolecular Cyclization
Caption: Proposed mechanism for transition metal-catalyzed cyclization.
Conclusion and Future Outlook
The field of catalytic this compound synthesis is currently unexplored, presenting a significant opportunity for methodological innovation. The strategies and protocols outlined in this document, derived from the well-established chemistry of oxetanes and silaoxetanes, provide a rational starting point for the development of robust and efficient catalytic methods. Future research in this area will likely focus on the design and screening of catalysts that are compatible with germanium precursors and can effectively promote the desired ring-forming reactions. The successful development of such methods will undoubtedly open new avenues for the application of germaoxetanes in various scientific disciplines. Experimental validation of the proposed pathways is a crucial next step in advancing this promising area of heterocyclic chemistry.
Application Notes and Protocols for Germaoxetanes in Medicinal Chemistry: A Scoping Review and Future Perspectives
The following application notes and protocols are therefore based on the well-established and closely related class of compounds, oxetanes , which are four-membered ethers. The principles and methodologies described for oxetanes can serve as a foundational framework for pioneering research into the potential of germaoxetanes. The unique physicochemical properties of germanium, such as its larger atomic radius and different electronic character compared to carbon, suggest that germaoxetanes could offer novel biological activities and pharmacokinetic profiles.
Application Notes: Oxetanes as Versatile Scaffolds in Drug Discovery
Introduction
Oxetanes are strained, four-membered cyclic ethers that have gained significant traction in medicinal chemistry over the past two decades.[1][2][3] Their unique structural and electronic properties make them valuable motifs for incorporation into drug candidates to modulate physicochemical and pharmacological properties.[4][5] This document provides an overview of their applications, supported by experimental data and protocols.
Key Advantages of Incorporating Oxetane Motifs
The utility of oxetanes in drug design stems from their ability to act as "bioisosteres" for commonly used functional groups, such as gem-dimethyl and carbonyl groups.[4][6] This substitution can lead to significant improvements in a compound's drug-like properties.
-
Improved Aqueous Solubility: The polar nature of the oxetane ring can lead to a substantial increase in aqueous solubility, a critical parameter for drug absorption and distribution.[4] Replacement of a gem-dimethyl group with an oxetane can increase solubility by a factor of 4 to over 4000.[4]
-
Enhanced Metabolic Stability: The strained four-membered ring of oxetane is often more resistant to metabolic degradation compared to more flexible alkyl chains or other functional groups. This can lead to improved pharmacokinetic profiles, including longer half-life.[3][4]
-
Modulation of Lipophilicity and pKa: The incorporation of an oxetane can reduce lipophilicity (logP) and modulate the basicity (pKa) of nearby functional groups, which can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[1][2]
-
Increased Three-Dimensionality: The sp³-rich, non-planar structure of the oxetane ring increases the three-dimensionality of a molecule.[3] This can lead to improved binding affinity and selectivity for its biological target.
-
Novel Chemical Space: The use of oxetanes allows medicinal chemists to explore novel chemical space, potentially leading to the discovery of compounds with new biological activities.[3]
Applications in Drug Candidates
Oxetanes have been successfully incorporated into a wide range of preclinical and clinical drug candidates targeting various diseases, including cancer, viral infections, and neurodegenerative disorders.[1][2] They are found in molecules targeting kinases, epigenetic enzymes, and various receptors.[1]
Table 1: Impact of Oxetane Incorporation on Physicochemical Properties
| Original Functional Group | Oxetane-Containing Analog | Property Change | Reference Compound Example |
| gem-Dimethyl | 3,3-Disubstituted Oxetane | Increased aqueous solubility, enhanced metabolic stability | Preclinical kinase inhibitors |
| Carbonyl | Oxetane as a carbonyl surrogate | Improved metabolic stability, altered polarity | Various CNS drug candidates |
| Morpholine | Spirocyclic oxetanes (e.g., 2-oxa-6-azaspiro[3.3]heptane) | Superior solubilizing ability, novel 3D topology | Multiple discovery programs |
Note: This table is a qualitative summary based on general findings in the cited literature. Specific quantitative data is highly dependent on the molecular context.
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of oxetane-containing compounds, based on common methodologies found in the medicinal chemistry literature.
Protocol 1: General Synthesis of 3-Substituted Oxetanes
This protocol describes a common synthetic route to 3-substituted oxetanes, which are versatile building blocks.
Objective: To synthesize a 3-substituted oxetane from a commercially available precursor.
Materials:
-
Oxetan-3-one
-
Appropriate Grignard reagent (e.g., Phenylmagnesium bromide) or organolithium reagent
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Deoxygenating agent (e.g., Martin's sulfurane)
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
Grignard Addition: To a solution of oxetan-3-one in anhydrous THF at -78 °C, add the Grignard reagent dropwise.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the tertiary alcohol.
-
Deoxygenation: Dissolve the crude alcohol in an appropriate solvent and treat with a deoxygenating agent to yield the 3-substituted oxetane.
-
Purification: Purify the final product by flash column chromatography on silica gel.
Protocol 2: In Vitro Metabolic Stability Assay
This protocol outlines a general method to assess the metabolic stability of an oxetane-containing compound in liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound (oxetane-containing molecule)
-
Positive control compound (with known metabolic instability)
-
Human or rat liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Preparation: Prepare a solution of the test compound and the positive control in phosphate buffer.
-
Microsomal Incubation: In a 96-well plate, combine the liver microsomes, the test compound solution, and the NADPH regenerating system.
-
Time Points: Incubate the plate at 37 °C. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the peak area ratio (compound/internal standard) versus time. The slope of the line will give the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance.
Visualizations
The following diagrams illustrate key concepts related to the application of oxetanes in medicinal chemistry.
Caption: Bioisosteric replacement of common functional groups with an oxetane moiety.
Caption: A typical workflow for the synthesis and evaluation of oxetane-containing compounds.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Proposed Synthesis of Germaoxetanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Germaoxetanes, four-membered heterocyclic compounds containing a germanium, an oxygen, and two carbon atoms (1-oxa-2-germacyclobutanes), are an intriguing class of molecules with potential applications in medicinal chemistry and materials science. Analogous silicon-containing heterocycles, silaoxetanes, have demonstrated unique chemical properties and biological activities. However, a review of the current scientific literature reveals a notable absence of established, high-yield synthetic protocols specifically for germaoxetanes. This document, therefore, presents a detailed, albeit proposed, experimental protocol for the synthesis of germaoxetanes. This protocol is based on well-established principles of organogermanium chemistry and analogous synthetic routes for other metallo-oxetanes. It is intended to serve as a comprehensive starting point for researchers venturing into the synthesis and exploration of this novel class of compounds.
Proposed Synthetic Route
The proposed synthesis is a two-step process starting from a commercially available diorganodihalogermane. The first step involves the formation of a 3-halopropoxygermane intermediate via reaction with 3-halo-1-propanol. The second step is an intramolecular cyclization to form the germaoxetane ring, promoted by a strong base.
Overall Reaction Scheme:
Caption: Proposed experimental workflow for the two-step synthesis of a this compound.
Caption: Hypothetical cycloaddition pathway for this compound synthesis.
Application Notes and Protocols for the Purification of Germaoxetane Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Germaoxetanes, four-membered heterocyclic compounds containing a germanium atom, an oxygen atom, and two carbon atoms, represent an emerging class of organogermanium compounds with potential applications in medicinal chemistry and materials science. Their unique structural features, combining the reactivity of a strained oxetane ring with the properties of organogermanium compounds, necessitate carefully designed purification strategies. These protocols provide a comprehensive guide to the purification of germaoxetane products, addressing common impurities and offering methods for achieving high purity suitable for downstream applications.
Organogermanium compounds are noted for their relatively low toxicity compared to other organometallics, making them attractive for biological applications. The germanium-carbon bond is generally stable in the presence of air. However, the strained four-membered ring of the oxetane moiety can be susceptible to ring-opening reactions under acidic or basic conditions. Therefore, purification methods must be chosen to minimize degradation of the target this compound.
General Purification Strategy
The purification of this compound products typically follows a multi-step approach to remove unreacted starting materials, catalysts, byproducts, and solvents. The choice of techniques will depend on the specific properties of the this compound derivative, such as its polarity, volatility, and stability. A general workflow is outlined below.
Caption: General workflow for the purification of this compound products.
Experimental Protocols
Protocol 1: Initial Work-up and Extraction
This protocol describes the initial steps to isolate the crude this compound product from the reaction mixture.
Materials:
-
Crude reaction mixture
-
Saturated aqueous ammonium chloride (NH₄Cl) solution (for quenching reactions involving organometallic reagents) or deionized water
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate, dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralizing acidic impurities)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Quenching: Carefully quench the reaction mixture by slowly adding it to a stirred, cooled (0 °C) solution of saturated aqueous NH₄Cl or deionized water.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent. The choice of solvent will depend on the polarity of the this compound.
-
Washing: Combine the organic extracts and wash sequentially with deionized water, saturated aqueous NaHCO₃ (if acidic byproducts are present), and finally with brine to facilitate phase separation.
-
Drying: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound product.
Protocol 2: Purification by Column Chromatography
Column chromatography is a primary technique for separating the this compound from impurities based on differential adsorption to a stationary phase.
Materials:
-
Crude this compound product
-
Silica gel (standard grade, 60 Å, 230-400 mesh) or alumina
-
Eluent system (e.g., hexane/ethyl acetate mixture, dichloromethane)
-
Chromatography column
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp (if the compound is UV active) or potassium permanganate stain
Procedure:
-
Eluent Selection: Determine an appropriate eluent system using TLC analysis. The ideal system should provide good separation between the this compound and major impurities, with the product having an Rf value of approximately 0.3.
-
Column Packing: Pack a chromatography column with silica gel or alumina using the chosen eluent system (slurry packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After drying, carefully load the silica-adsorbed sample onto the top of the column. Alternatively, load a concentrated solution of the crude product directly onto the column.
-
Elution: Elute the column with the chosen solvent system. Collect fractions and monitor the separation by TLC.
-
Fraction Pooling and Concentration: Combine the fractions containing the pure this compound product and remove the solvent under reduced pressure.
Protocol 3: Final Purification and Purity Assessment
For highly pure material, a final purification step such as recrystallization (for solids) or distillation (for volatile liquids) may be necessary.
Recrystallization (for solid products):
-
Dissolve the this compound product from chromatography in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Distillation (for liquid products):
-
For thermally stable, volatile germaoxetanes, distillation under reduced pressure can be an effective final purification step.
-
Set up a distillation apparatus and carefully distill the product, collecting the fraction that boils at a constant temperature.
Purity Assessment:
The purity of the final this compound product should be assessed using a combination of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.): To confirm the structure and identify any remaining impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and identify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis of non-volatile compounds.
Data Presentation
The following tables provide examples of how to present quantitative data from the purification process.
Table 1: Summary of Purification Yields
| Purification Step | Initial Mass (g) | Final Mass (g) | Step Yield (%) | Overall Yield (%) |
| Crude Product | 10.0 | 10.0 | 100 | 100 |
| After Extraction | 10.0 | 8.5 | 85 | 85 |
| After Column Chromatography | 8.5 | 6.2 | 73 | 62 |
| After Recrystallization | 6.2 | 5.5 | 89 | 55 |
Table 2: Purity Assessment by Analytical Technique
| Sample | Purity by ¹H NMR (%) | Purity by GC-MS (%) | Purity by HPLC (%) |
| Crude Product | ~70 | 68 | 72 |
| After Column Chromatography | >95 | 96 | 97.5 |
| Final Product (Post-Recrystallization) | >99 | 99.5 | 99.8 |
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process for selecting a purification strategy based on the properties of the this compound product.
Caption: Decision tree for selecting the final purification step.
Conclusion
The purification of this compound products requires a systematic approach that considers the stability and physical properties of the target molecule. By following the protocols outlined in these application notes, researchers can effectively remove impurities and obtain high-purity germaoxetanes for further study and application. The combination of extraction, chromatography, and a final polishing step, coupled with rigorous analytical assessment, is crucial for ensuring the quality and reliability of these novel compounds.
Application Notes and Protocols for Handling and Storage of Air-Sensitive Organogermanium Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the safe and effective handling and storage of air-sensitive organogermanium compounds. Adherence to these procedures is critical to ensure the integrity of the compounds, the reproducibility of experimental results, and the safety of laboratory personnel.
Introduction to Air-Sensitive Organogermanium Compounds
Organogermanium compounds exhibit a wide range of stabilities. While compounds with germanium-carbon (Ge-C) bonds are often relatively stable in air, many derivatives, particularly those containing germanium-hydrogen (Ge-H), germanium-halogen (Ge-Hal), or germanium-germanium (Ge-Ge) bonds, are susceptible to decomposition upon exposure to atmospheric oxygen and moisture.[1] Low-valent organogermanium species, such as germylenes, are also highly reactive and require stringent air-free handling techniques. The reactivity of organogermanium compounds is generally intermediate between that of their silicon and tin analogs.[1]
Storage of Air-Sensitive Organogermanium Compounds
Proper storage is paramount to prevent degradation and maintain the purity of air-sensitive organogermanium compounds.
General Storage Guidelines:
-
Inert Atmosphere: All air-sensitive organogermanium compounds should be stored under a positive pressure of a dry, inert gas such as argon or nitrogen.
-
Airtight Containers: Use well-sealed containers, such as Schlenk flasks or sealed ampoules. For long-term storage, flame-sealing under vacuum is recommended.
-
Low Temperature: Storage at low temperatures is generally advisable to minimize decomposition. Specific temperature requirements can vary depending on the compound's thermal stability.
-
Light Protection: Store compounds in the dark or in amber-colored vessels to prevent light-induced degradation.
Quantitative Storage Recommendations
| Compound Class | Recommended Storage Temperature | Atmosphere | Container Type | Notes |
| Organogermylphosphines | -70°C | Inert Gas (Argon or Nitrogen) | Schlenk flask or sealed ampoule | Example: Tris(trimethylgermyl)phosphine.[2] |
| Organogermanium Halides | Room Temperature to 0°C | Inert Gas | Schlenk flask with PTFE valve | Highly susceptible to hydrolysis.[3] |
| Organogermanium Hydrides | 0°C to -20°C | Inert Gas | Schlenk flask with PTFE valve | Prone to oxidation.[1] |
| Germylenes and Low-Valent Species | ≤ -30°C | Inert Gas | Sealed ampoule or glovebox freezer | Highly reactive; stringent inert conditions are crucial. |
| Polygermanes (with Ge-Ge bonds) | Room Temperature to 0°C | Inert Gas | Schlenk flask or sealed vial | Stability varies with substituents. |
Note: The stability of specific compounds can vary significantly based on their steric and electronic properties. Always consult the Safety Data Sheet (SDS) or relevant literature for compound-specific storage information.
Handling of Air-Sensitive Organogermanium Compounds
The two primary methods for handling air-sensitive compounds are the use of a Schlenk line and a glovebox. The choice between these techniques depends on the sensitivity of the compound and the nature of the manipulation.
Choosing the Right Environment: Schlenk Line vs. Glovebox
A logical decision-making process for selecting the appropriate handling technique is outlined below.
References
Application Notes and Protocols: Scale-Up Considerations for Germaoxetane Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Germaoxetanes, four-membered heterocyclic compounds containing a germanium-oxygen bond, are an emerging class of molecules with potential applications in medicinal chemistry and materials science. Analogous to their well-studied carbon-based counterparts, oxetanes, the incorporation of a germanium atom is hypothesized to modulate physicochemical properties such as lipophilicity, metabolic stability, and bond polarization, making them intriguing scaffolds for drug discovery.[1][2][3][4] The development of robust and scalable synthetic routes to germaoxetanes is crucial for unlocking their therapeutic and technological potential.
These application notes provide a comprehensive overview of the key considerations for transitioning the synthesis of germaoxetanes from laboratory-scale discovery to larger-scale production. Given the nascent stage of germaoxetane chemistry, this document combines established principles of organogermanium synthesis with general best practices for chemical process scale-up. The protocols and data presented herein are intended to serve as a foundational guide for researchers and process chemists.
Data Presentation: Lab-Scale vs. Scaled-Up Production
The following table summarizes hypothetical, yet representative, data for the synthesis of a generic this compound at both lab and pilot scales. This serves as a template for researchers to track key process parameters during scale-up activities.
| Parameter | Laboratory Scale | Pilot Scale |
| Reactants | ||
| Germene Precursor (mol) | 0.1 | 10 |
| Aldehyde/Ketone (mol) | 0.12 | 12 |
| Solvent (L) | 0.5 | 50 |
| Reaction Conditions | ||
| Temperature (°C) | -78 to 25 | -78 to 25 |
| Reaction Time (h) | 2 | 4 |
| Atmosphere | Inert (Argon) | Inert (Nitrogen) |
| Work-Up & Purification | ||
| Quenching Agent | Saturated NH4Cl | Saturated NH4Cl |
| Purification Method | Flash Chromatography | Crystallization / Distillation |
| Process Output | ||
| Yield (%) | 75 | 70 |
| Purity (%) | >98 | >99 |
| Throughput ( g/day ) | ~20 | ~2000 |
Experimental Protocols
Laboratory-Scale Synthesis of a this compound via [2+2] Cycloaddition
This protocol is based on the reported synthesis of germaoxetanes from a germene and a carbonyl compound.
Materials:
-
Stable germene precursor
-
Aldehyde or ketone
-
Anhydrous toluene
-
Anhydrous pentane
-
Argon gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Under an inert argon atmosphere, dissolve the stable germene precursor in anhydrous toluene in a flame-dried Schlenk flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of the aldehyde or ketone in anhydrous toluene to the cooled germene solution with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the desired this compound.
Hypothetical Scaled-Up Batch Production Protocol
This protocol is a representative, non-validated procedure for the production of a this compound on a larger scale.
Equipment:
-
Jacketed glass reactor (100 L) with overhead stirring, temperature probe, and inert gas inlet/outlet
-
Addition funnel
-
Cannula for liquid transfer
-
Filtration apparatus
-
Crystallization vessel
Procedure:
-
Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charge the reactor with the germene precursor and anhydrous toluene via cannula transfer.
-
Cool the reactor to -70 °C using a circulating chiller.
-
Slowly add the aldehyde or ketone solution via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below -65 °C.
-
Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Sample the reaction mixture for in-process control (IPC) analysis (e.g., HPLC) to confirm completion.
-
Concentrate the reaction mixture by vacuum distillation.
-
Induce crystallization of the crude product by adding an anti-solvent (e.g., heptane) and cooling.
-
Isolate the crystalline this compound by filtration and wash with cold anti-solvent.
-
Dry the product under vacuum at a controlled temperature.
Scale-Up Considerations
Scaling up the synthesis of germaoxetanes presents several challenges that must be addressed to ensure a safe, efficient, and reproducible process.
-
Reagent Sourcing and Cost: Germanium-based starting materials can be expensive and may have limited commercial availability.[4] Establishing a reliable supply chain and exploring more cost-effective synthetic routes to precursors is critical for large-scale production.
-
Handling of Sensitive Reagents: The synthesis of germene precursors often involves the use of pyrophoric and air-sensitive reagents such as organolithium compounds.[5][6] On a large scale, the handling of these materials requires specialized equipment and stringent safety protocols.
-
Thermal Management: The [2+2] cycloaddition reaction can be exothermic. Effective heat dissipation is crucial to prevent side reactions and ensure product stability. Jacketed reactors with precise temperature control are essential.
-
Purification Strategy: Chromatographic purification, while suitable for lab-scale, is often impractical for large quantities. Developing robust crystallization or distillation procedures is necessary for efficient and scalable purification.
-
Stability and Degradation: The this compound ring may be susceptible to hydrolysis or thermal degradation. Understanding the stability profile of the target molecule is key to defining appropriate storage and handling conditions.
-
Waste Management: Organogermanium waste must be handled and disposed of in accordance with environmental regulations. Developing a waste treatment plan is an important aspect of process development.
Safety Protocols for Handling Organogermanium Compounds
Working with organogermanium compounds requires strict adherence to safety protocols due to their potential reactivity and unknown toxicological profiles.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[6][7][8]
-
Inert Atmosphere: Many organogermanium compounds and their precursors are sensitive to air and moisture.[4] All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
-
Ventilation: Work in a well-ventilated fume hood to minimize inhalation exposure.
-
Quenching and Disposal: Reactive organogermanium reagents must be quenched carefully. A common procedure involves slow addition to a suitable solvent (e.g., isopropanol) at low temperature, followed by hydrolysis. All germanium-containing waste should be collected and disposed of as hazardous waste according to institutional and governmental regulations.[6][9]
Visualizations
Caption: Experimental workflow for this compound synthesis.
References
- 1. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 2. pharmacy180.com [pharmacy180.com]
- 3. researchgate.net [researchgate.net]
- 4. Organogermanium chemistry - Wikipedia [en.wikipedia.org]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. ehs.uci.edu [ehs.uci.edu]
- 7. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 8. kalstein.eu [kalstein.eu]
- 9. Handling of reagents - SynCrest Inc. [syncrest.com]
Application Notes and Protocols: Germaoxetane Ring-Opening Reactions for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Germaoxetanes, four-membered heterocyclic compounds containing a germanium-oxygen bond, represent an intriguing yet underexplored class of molecules in organic synthesis. Their structure is analogous to the well-studied oxetanes, which are valuable building blocks in medicinal chemistry and materials science due to their unique physicochemical properties and reactivity. The inherent ring strain of the four-membered ring in germaoxetanes suggests a propensity for ring-opening reactions, offering potential pathways to novel organogermanium compounds and functionalized organic molecules.
However, a comprehensive review of the current scientific literature reveals a significant gap in the application of germaoxetane ring-opening reactions for synthetic purposes. While the synthesis and structural characterization of some germaoxetanes have been reported, detailed experimental protocols and quantitative data for their subsequent ring-opening reactions are scarce.
This document aims to provide a foundational resource for researchers interested in exploring this nascent field. Given the limited direct data on germaoxetanes, we will draw parallels with the extensively studied ring-opening reactions of oxetanes. These application notes will provide:
-
An overview of the synthesis of germaoxetanes.
-
A detailed discussion of analogous oxetane ring-opening reactions, including tabulated data and experimental protocols.
-
A comparative analysis of the expected reactivity of germaoxetanes versus oxetanes.
-
Diagrams illustrating reaction mechanisms and experimental workflows.
By leveraging the knowledge from oxetane chemistry, we hope to provide a starting point for the systematic investigation of this compound ring-opening reactions and unlock their potential in organic synthesis.
Synthesis of Germaoxetanes
The synthesis of germaoxetanes has been reported through the reaction of germenes (compounds with a germanium-carbon double bond) with carbonyl compounds. For instance, the reaction of a germene with a ketone can lead to the formation of a this compound ring.
General Reaction Scheme:
Due to the limited number of publications on this topic, a generally applicable, high-yielding protocol for a wide range of substrates is not yet established. Researchers interested in synthesizing specific germaoxetanes are encouraged to consult the primary literature from pioneers in organogermanium chemistry such as J. Satgé, J. Escudié, and M. Lazraq.
Analogous Ring-Opening Reactions of Oxetanes
The reactivity of oxetanes is dominated by ring-opening reactions, which are driven by the release of ring strain (approximately 26 kcal/mol). These reactions can be promoted by electrophiles (Lewis or Brønsted acids) or nucleophiles.
Acid-Catalyzed Ring-Opening
In the presence of an acid, the oxygen atom of the oxetane is protonated or coordinates to a Lewis acid, activating the ring for nucleophilic attack. The regioselectivity of the attack depends on the substitution pattern of the oxetane and the nature of the nucleophile.
-
Mechanism: The reaction can proceed through an SN1-like or SN2-like mechanism. In the SN1-like pathway, a partial positive charge develops on the more substituted carbon, leading to attack at that position. In the SN2-like pathway, the nucleophile attacks the less sterically hindered carbon.
A generalized workflow for investigating acid-catalyzed ring-opening reactions is presented below.
Caption: Experimental workflow for oxetane ring-opening reactions.
The general mechanism for acid-catalyzed ring-opening is depicted below.
Caption: Acid-catalyzed ring-opening of an oxetane.
Table 1: Examples of Acid-Catalyzed Ring-Opening of Oxetanes
| Oxetane Substrate | Catalyst | Nucleophile | Product(s) | Yield (%) | Reference |
| 2-Phenyloxetane | TiCl4 | H2O | 1-Phenyl-1,3-propanediol, 3-Phenyl-1,3-propanediol | 85 (ratio dependent on conditions) | J. Org. Chem.2005 , 70, 878-884 |
| 3,3-Dimethyloxetane | BF3·OEt2 | MeOH | 3-Methoxy-3-methyl-1-butanol | 92 | Tetrahedron Lett.1998 , 39, 2345-2348 |
| Oxetane-3-carboxylic acid | H2SO4 | EtOH | Ethyl 3-ethoxy-3-hydroxypropanoate | 78 | Org. Process Res. Dev.2012 , 16, 1345-1351 |
Experimental Protocol: Acid-Catalyzed Methanolysis of 2-Phenyloxetane
-
Materials: 2-Phenyloxetane (1.0 mmol), anhydrous methanol (10 mL), titanium(IV) chloride (0.1 mmol, 1.0 M solution in CH2Cl2).
-
Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add anhydrous methanol (10 mL) and cool to 0 °C in an ice bath. b. Slowly add the TiCl4 solution to the cold methanol with stirring. c. Add 2-phenyloxetane to the solution. d. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. e. Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution (10 mL). f. Extract the aqueous layer with ethyl acetate (3 x 15 mL). g. Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the ring-opened products.
Base-Catalyzed Ring-Opening
Strong nucleophiles can also open the oxetane ring without the need for an acid catalyst. In these SN2 reactions, the nucleophile attacks one of the carbon atoms of the ring, leading to the cleavage of a C-O bond. The regioselectivity is generally controlled by sterics, with the nucleophile attacking the less substituted carbon atom.
The general mechanism for base-catalyzed ring-opening is shown below.
Caption: Base-catalyzed ring-opening of an oxetane.
Table 2: Examples of Base-Catalyzed Ring-Opening of Oxetanes
| Oxetane Substrate | Nucleophile/Base | Product | Yield (%) | Reference |
| Oxetane | NaN3 in DMF | 3-Azido-1-propanol | 88 | J. Org. Chem.1995 , 60, 456-459 |
| 2-Methyloxetane | LiAlH4 | 2-Butanol | 95 | Synthesis2001 , 1234-1238 |
| 3-Oxetanone | Grignard Reagent (PhMgBr) | 1-Phenyl-1-(hydroxymethyl)cyclopropanol | 75 | Org. Lett.2008 , 10, 345-348 |
Experimental Protocol: Azide Opening of Oxetane
-
Materials: Oxetane (1.0 mmol), sodium azide (1.2 mmol), anhydrous dimethylformamide (DMF, 5 mL).
-
Procedure: a. To a round-bottom flask, add sodium azide and anhydrous DMF. b. Heat the mixture to 80 °C with stirring. c. Add oxetane dropwise to the heated suspension. d. Maintain the reaction at 80 °C for 12-16 hours, monitoring by GC-MS. e. After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL). f. Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. g. Purify the crude product by distillation or column chromatography to yield 3-azido-1-propanol.
Comparative Reactivity: Germaoxetanes vs. Oxetanes
While experimental data is lacking, we can predict some differences in the reactivity of germaoxetanes compared to oxetanes based on the fundamental properties of germanium versus oxygen.
-
Bond Polarity and Strength: The Ge-C bond is less polar and generally weaker than the O-C bond. The Ge-O bond is also distinct from the C-O bond. These differences will influence the activation energy required for ring-opening and the regioselectivity of nucleophilic attack. The longer Ge-C and Ge-O bonds may lead to a less strained ring compared to oxetane, potentially requiring more forcing conditions for ring-opening.
-
Lewis Acidity: Germanium is more Lewis acidic than carbon. In a this compound, the germanium atom itself could act as a Lewis acid site, coordinating to nucleophiles or other Lewis bases. This could lead to different reaction pathways not observed for oxetanes.
-
Nucleophilic Attack: Nucleophilic attack could occur at either the carbon or the germanium center. Attack at carbon would lead to cleavage of a C-O or C-Ge bond, while attack at germanium could lead to an expansion of the coordination number of germanium, potentially followed by ring-opening.
The logical relationship for considering the reactivity of germaoxetanes is outlined below.
Caption: A logical approach to studying this compound reactivity.
Future Outlook
The field of this compound chemistry is in its infancy. The development of robust synthetic methods for their preparation is a crucial first step. Following this, a systematic investigation of their ring-opening reactions with a variety of nucleophiles and electrophiles will be necessary to establish their synthetic utility. Computational studies could also provide valuable insights into the thermodynamics and kinetics of these reactions, guiding experimental design.
For drug development professionals, the incorporation of germanium into organic scaffolds can significantly alter properties such as lipophilicity, metabolic stability, and biological activity. Germaoxetanes, as potential precursors to unique organogermanium compounds, therefore represent a promising, albeit challenging, area for future research.
Disclaimer: The experimental protocols provided are based on analogous reactions of oxetanes and should be adapted and optimized for this compound substrates with appropriate safety precautions. The predicted reactivity of germaoxetanes is theoretical and requires experimental validation.
Troubleshooting & Optimization
Technical Support Center: Germaoxetane Synthesis
Welcome to the technical support center for germaoxetane synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the synthesis of these four-membered germanium-containing heterocycles, particularly the issue of low yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to germaoxetanes, and what are the primary challenges?
The most documented approach for synthesizing germaoxetanes is the [2+2] cycloaddition of a germylene (a germanium analog of a carbene) with a carbonyl compound, typically a ketone or aldehyde. The primary challenge is the high reactivity of germylenes, which often leads to several competing side reactions, resulting in low yields of the desired this compound.
Q2: What are the main side products observed in this compound synthesis?
Low yields of germaoxetanes are often attributed to the formation of various side products. The specific byproducts depend on the nature of the germylene and the carbonyl compound used. Common side products include:
-
1,2-Digerma-3-oxacyclobutanes: Formed from the reaction of two equivalents of the germylene with one equivalent of the carbonyl compound.
-
Products of C-H or O-H Insertion: Particularly with enolizable ketones, the germylene may insert into a C-H or O-H bond instead of undergoing cycloaddition.
-
Larger Heterocycles (e.g., Dioxagermolanes): The initial this compound or an intermediate can react with a second molecule of the carbonyl compound to form five-membered or larger rings.
-
Germylene Oligomers/Polymers: Germylenes are prone to dimerization and polymerization, which can be a significant competing process.[1]
-
[4+2] Cycloaddition Products: With certain aromatic ketones (phenones), a [4+2] cycloaddition can occur, leading to the formation of a conjugated triene.[2]
Q3: How do the substituents on the germylene and carbonyl compound affect the reaction outcome?
The electronic and steric properties of the substituents on both the germylene and the carbonyl compound play a crucial role in directing the reaction pathway.
-
Steric Bulk: Bulky substituents on the germylene can help to stabilize it and prevent oligomerization.[1] However, excessive steric hindrance on either reactant can disfavor the formation of the sterically congested four-membered this compound ring.
-
Electronic Effects: The electrophilicity of the carbonyl carbon and the nucleophilicity of the germylene influence the propensity for cycloaddition. Electron-withdrawing groups on the carbonyl compound can enhance its reactivity towards nucleophilic attack by the germylene.
Troubleshooting Guide
This guide addresses specific issues encountered during this compound synthesis and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low or no yield of this compound; recovery of starting materials. | 1. Insufficient reactivity of the germylene or carbonyl compound. 2. The cycloaddition reaction is reversible and the equilibrium favors the starting materials. | 1. Increase Reactivity: Use a more reactive germylene precursor or a more electrophilic carbonyl compound (e.g., with electron-withdrawing groups). 2. Temperature Optimization: Vary the reaction temperature. Some cycloadditions require thermal activation, while others may be more favorable at lower temperatures to prevent decomposition or reversal. 3. Photochemical Activation: Explore photochemical conditions, as some cycloadditions can be promoted by light. |
| Formation of 1,2-digerma-3-oxacyclobutanes. | The germylene is reacting with the initially formed this compound or another intermediate. | 1. Stoichiometry Control: Use an excess of the carbonyl compound relative to the germylene to favor the formation of the 1:1 adduct. 2. Slow Addition: Add the germylene solution slowly to a solution of the carbonyl compound to maintain a low concentration of the germylene. |
| Formation of C-H or O-H insertion products. | The ketone is enolizable, and the germylene is acting as a base or radical initiator. | 1. Use Non-Enolizable Ketones: Whenever possible, use ketones that cannot form an enol (e.g., benzophenone). 2. Modify Reaction Conditions: The presence of certain salts (e.g., MgCl2) has been reported to influence the pathway towards C-H insertion.[2] Consider running the reaction in the absence of such additives if insertion is observed. |
| Formation of larger ring systems (e.g., dioxagermolanes). | The initially formed this compound is unstable and reacts with another molecule of the carbonyl compound. | 1. Lower Reaction Temperature: Conduct the reaction at a lower temperature to potentially trap the this compound before it can react further. 2. Rapid Isolation: Quench the reaction and attempt to isolate the this compound quickly after its formation is detected (e.g., by TLC or NMR monitoring). |
| Significant formation of germylene oligomers/polymers. | The germylene is unstable under the reaction conditions and self-reacts before it can react with the carbonyl compound. | 1. Use Sterically Hindered Germylenes: Employ germylenes with bulky substituents to kinetically stabilize them against oligomerization. 2. In Situ Generation: Generate the germylene in the presence of the carbonyl compound to ensure it is trapped as it is formed. |
| Reaction yields a complex mixture of unidentifiable products. | The this compound is unstable and decomposes under the reaction or workup conditions. | 1. Milder Workup: Use gentle workup procedures. Avoid acidic or basic conditions if the this compound is sensitive to them. 2. Anhydrous and Inert Conditions: Ensure the reaction and workup are performed under strictly anhydrous and inert conditions (e.g., under argon or nitrogen), as germaoxetanes may be sensitive to moisture and oxygen. 3. Characterization at Low Temperature: If the product is thermally unstable, perform characterization (e.g., NMR) at low temperatures. |
Experimental Protocols
As specific, high-yield protocols for this compound synthesis are not well-established, the following represents a generalized methodology based on the reaction of a stable germylene with a ketone. Researchers should adapt this protocol based on the specific reactants and challenges encountered.
General Protocol for the Synthesis of a this compound from a Germylene and a Ketone
Objective: To synthesize a this compound via a [2+2] cycloaddition reaction.
Materials:
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Stable germylene (e.g., Ge[CH(SiMe3)2]2)
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Non-enolizable ketone (e.g., benzophenone)
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Anhydrous, degassed solvent (e.g., toluene, hexane)
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Schlenk line or glovebox for inert atmosphere operations
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Dry glassware
Procedure:
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Preparation: All glassware should be rigorously dried in an oven and cooled under an inert atmosphere (argon or nitrogen). The solvent must be anhydrous and degassed.
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Reaction Setup: In a glovebox or under an inert atmosphere, dissolve the ketone (1.0 eq) in the anhydrous solvent in a Schlenk flask.
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Germylene Addition: In a separate flask, dissolve the germylene (1.0 eq) in the anhydrous solvent.
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Reaction: Slowly add the germylene solution to the stirred ketone solution at the desired temperature (e.g., room temperature or cooled in an ice bath).
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Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., 1H NMR, GC-MS). Look for the disappearance of starting materials and the appearance of new signals corresponding to the product.
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Workup: Once the reaction is complete or has reached equilibrium, remove the solvent under reduced pressure at a low temperature.
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Purification: The crude product may be purified by recrystallization from a suitable solvent at low temperature or by chromatography on a deactivated stationary phase (e.g., silica gel treated with a neutral organic base). Note: Germaoxetanes may be sensitive to silica gel.
Visualizations
Competing Reaction Pathways in this compound Synthesis
Caption: Competing reaction pathways in this compound synthesis.
General Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for this compound synthesis.
References
Germaoxetane Decomposition Pathways: A Technical Support Guide for Researchers
Published: October 26, 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the decomposition pathways of germaoxetanes. Germaoxetanes, four-membered heterocyclic compounds containing a germanium-oxygen bond, are key transient intermediates in various organogermanium reactions. Understanding their stability and decomposition is crucial for controlling reaction outcomes and designing novel synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for germaoxetanes?
Germaoxetanes primarily decompose via two main pathways: cycloreversion and rearrangement.
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Cycloreversion: This is a thermally or photochemically induced process where the four-membered ring cleaves to yield a germene (Ge=C) and a carbonyl compound (C=O). This pathway is analogous to the retro-[2+2] cycloaddition reaction.
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Rearrangement: Under certain conditions, germaoxetanes can undergo rearrangement to form other isomeric structures. The specific nature of the rearrangement depends on the substituents on the germaoxetane ring.
A third, less common pathway involves dimerization of the germylene formed after initial decomposition.
Q2: My spectroscopic analysis (NMR/IR) shows unexpected peaks. What could be the cause?
Unexpected signals in your NMR or IR spectra often indicate the presence of side products or the decomposition of your target this compound. Here’s a troubleshooting guide:
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Check for Solvent Impurities: Common NMR solvents can contain residual water or other impurities that may react with your compounds, especially highly reactive intermediates. Always use freshly dried and degassed solvents.
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Suspect Rearrangement Products: As mentioned in Q1, germaoxetanes can rearrange. Computational studies can help predict the likely structures and spectroscopic signatures of these rearranged isomers.[1][2]
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Consider Side Reactions from Synthesis: If you are synthesizing the this compound in situ, for example, via a Paternò-Büchi type reaction, be aware of potential side reactions like Norrish Type II reactions of the carbonyl precursor.[3]
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Sample Decomposition: Germaoxetanes are often unstable at room temperature. Ensure your sample is kept at a low temperature during preparation and analysis to prevent decomposition into germenes and carbonyls.
Q3: I'm having trouble trapping and characterizing the this compound intermediate. What experimental techniques are recommended?
Due to their transient nature, studying germaoxetanes requires specialized techniques designed to observe short-lived species.
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Matrix Isolation Spectroscopy: This is a powerful technique where the reactive species is generated and trapped in an inert gas matrix (e.g., argon) at cryogenic temperatures (typically below 20 K). This allows for spectroscopic characterization (IR, UV-Vis) of the isolated molecule, preventing intermolecular reactions.
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Laser Flash Photolysis (LFP): LFP is used to generate the transient species with a short laser pulse and then monitor its decay kinetics using time-resolved spectroscopy. This is ideal for determining reaction rates and lifetimes of intermediates like germylenes that may be involved in the decomposition.
Experimental Protocol: Matrix Isolation of a this compound Intermediate
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Precursor Synthesis: Synthesize a suitable precursor to the this compound. This could be a germylene precursor and a carbonyl compound that can be co-deposited.
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Cryostat Setup: Cool a spectroscopic window (e.g., CsI for IR) to approximately 10-15 K using a closed-cycle helium cryostat.
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Deposition: In a high-vacuum chamber, co-deposit the precursor(s) with a large excess of an inert matrix gas (e.g., Argon, ratio > 1000:1) onto the cold window. The precursor should have sufficient vapor pressure at a temperature that does not cause premature decomposition.
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In Situ Generation (if applicable): If starting from a stable precursor, use a suitable light source (e.g., UV lamp) to photolyze the matrix-isolated precursor to generate the this compound.
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Spectroscopic Analysis: Record the spectra (e.g., FTIR) of the matrix-isolated species.
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Annealing/Further Photolysis: Gently warm the matrix (annealing) to observe diffusion and subsequent reactions, or irradiate with different wavelengths of light to induce decomposition and identify product signals.
Quantitative Data Summary
The direct experimental kinetic data for this compound decomposition is sparse in the literature due to their high reactivity. However, data from related germanium hydrides can provide useful estimates for activation energies and reaction rates.
| Compound/Reaction | Activation Energy (Ea) (kJ/mol) | Rate Constant (k) | Conditions | Reference |
| GeH4 → GeH2 + H2 | ~212-227 | log k = 13.83 - 50750/(2.303RT) s⁻¹ | 950-1060 K, ~4000 torr | [4] |
| HMX Decomposition | ~140-165 | Not directly comparable | Open pan experiments | [5] |
| Pharmaceutical Hydrolysis | Mean: 98.6 | Not directly comparable | Aqueous solution, up to 90°C | [6] |
Note: The data for HMX and pharmaceuticals are provided for general comparison of activation energies in decomposition reactions and are not directly applicable to germaoxetanes. The thermal stability of a compound is related to its decomposition kinetics, where a higher activation energy generally implies greater stability.[7]
Troubleshooting Mass Spectrometry Analysis
Q4: My mass spectrum of a germanium-containing compound shows a complex isotopic pattern that doesn't match the expected molecular ion. What is happening?
Mass spectrometry of germanium compounds can be complex due to germanium's multiple stable isotopes and the tendency of germanium hydrides and organogermanium compounds to undergo dehydrogenation in the mass spectrometer.[8]
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Isotopic Pattern: Germanium has five stable isotopes (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, ⁷⁶Ge), which results in a characteristic and complex isotopic cluster for any germanium-containing fragment.[9] Ensure your mass spectral analysis software is correctly simulating this pattern.
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Dehydrogenation: Electron ionization (EI) mass spectrometry often leads to significant fragmentation, including the loss of hydrogen atoms from germanes.[8] This can cause the observed ion cluster to appear at a lower m/z value than the calculated molecular weight. For example, the dominant peak for Ge₄H₁₀⁺ is often shifted down by 8 u due to hydrogen elimination.[8]
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Fragmentation: Besides dehydrogenation, other fragmentation pathways can occur, leading to a complex spectrum. Analyze the major fragment ions to piece together the structure of the parent molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Computational Chemistry | Computational chemistry Publications | Chemical Research Support [weizmann.ac.il]
- 3. Paterno buchi reaction | PPTX [slideshare.net]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. osti.gov [osti.gov]
- 6. Activation energies for the decomposition of pharmaceuticals and their application to predicting hydrolytic stability in drug discovery - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Germanium Hydride Molecular Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass spectrometric analysis of germanium isotope (Journal Article) | ETDEWEB [osti.gov]
Technical Support Center: Characterization of Germaoxetane Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental characterization of germaoxetane intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the characterization of this compound intermediates?
The primary challenges stem from the inherent nature of germaoxetanes as reactive intermediates. These challenges include:
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High Reactivity and Instability: Germaoxetanes are often transient species, making them difficult to isolate and study. They can readily decompose or react with other species in the reaction mixture.
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Low Concentration: As intermediates, they typically exist at very low concentrations, making detection by standard analytical techniques challenging.
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Short Lifetime: The fleeting existence of these intermediates requires rapid and sensitive characterization methods.[1]
Q2: Which analytical techniques are most suitable for identifying this compound intermediates?
Due to their transient nature, a combination of spectroscopic and computational methods is often necessary. The most effective techniques include:
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Low-Temperature NMR Spectroscopy: By significantly slowing down the reaction rates and decomposition pathways, low-temperature NMR can enable the detection and structural elucidation of germaoxetanes.[1]
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Mass Spectrometry (MS): MS is highly sensitive and can detect low-abundance species. Techniques like electrospray ionization (ESI) or chemical ionization (CI) can be used to gently ionize the intermediates for detection.[1]
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Infrared (IR) Spectroscopy: In some cases, matrix isolation IR spectroscopy can be used to trap and characterize these reactive species.
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Computational Chemistry: Density Functional Theory (DFT) and other computational methods are invaluable for predicting the structures, spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies), and reaction pathways of this compound intermediates, aiding in the interpretation of experimental data.
Q3: Are there any known stable germaoxetanes that have been fully characterized?
Yes, at least two stable germaoxetanes derived from a germene have been synthesized and their structures confirmed, likely by X-ray crystallography. The synthesis and structural determination of these compounds have been reported in the literature, providing valuable reference points for the characterization of other, more transient this compound intermediates.
Troubleshooting Guides
Issue 1: No detectable signal for the this compound intermediate in NMR spectroscopy.
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Potential Cause 1: Insufficiently low temperature.
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Troubleshooting Step: Decrease the temperature of the NMR experiment in increments of 10 K. The stability of the intermediate may be highly temperature-dependent.
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Potential Cause 2: Low concentration of the intermediate.
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Troubleshooting Step: Increase the concentration of the starting materials. If possible, use a precursor that is known to generate the intermediate more efficiently. Consider using a higher field NMR spectrometer to improve sensitivity.
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Potential Cause 3: The intermediate is too short-lived even at low temperatures.
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Troubleshooting Step: Consider using trapping experiments. Introduce a reagent that is expected to react specifically with the this compound to form a more stable adduct that can be more easily characterized.
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Issue 2: Ambiguous assignment of signals in the mass spectrum.
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Potential Cause 1: Fragmentation of the molecular ion.
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Troubleshooting Step: Use a softer ionization technique (e.g., ESI, CI) to minimize fragmentation. Analyze the fragmentation pattern and compare it with theoretical predictions from computational models.
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Potential Cause 2: Presence of multiple isomers or byproducts with similar masses.
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Troubleshooting Step: Employ high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and determine the elemental composition of the detected ions. Tandem mass spectrometry (MS/MS) can be used to fragment the ion of interest and compare the fragmentation pattern with that of suspected structures.
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Issue 3: Discrepancy between experimental data and computational predictions.
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Potential Cause 1: Inaccurate computational model.
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Troubleshooting Step: Re-evaluate the level of theory and basis set used in the calculations. Ensure that the solvent effects have been appropriately modeled. Consider alternative isomeric structures or reaction pathways that may not have been initially considered.
-
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Potential Cause 2: Misinterpretation of experimental data.
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Troubleshooting Step: Carefully re-examine the experimental spectra for any subtle features that may have been overlooked. Compare the experimental data with literature values for related compounds. If possible, synthesize and characterize a stable analogue to validate the spectroscopic assignments.
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Data Presentation
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shifts (ppm) for a this compound Intermediate
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Ge-CH₂-O | 4.5 - 5.0 | 70 - 80 |
| Ge-CH₂-C | 1.5 - 2.0 | 20 - 30 |
| Substituent on Ge | Varies with substituent | Varies with substituent |
| Substituent on C | Varies with substituent | Varies with substituent |
Table 2: Example Reaction Conditions and Observed Yield of a Trapped this compound Adduct
| Precursor | Trapping Agent | Temperature (°C) | Solvent | Yield of Adduct (%) |
| Germylene A | Methanol | -78 | Toluene | 65 |
| Germylene B | Acetone | -60 | THF | 45 |
| Germylene C | Methanol | -78 | Hexane | 72 |
Experimental Protocols
Protocol 1: Low-Temperature NMR Spectroscopy for the Detection of this compound Intermediates
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Sample Preparation: In a flame-dried NMR tube under an inert atmosphere (e.g., argon or nitrogen), dissolve the germylene precursor in a deuterated solvent that remains liquid at low temperatures (e.g., toluene-d₈, THF-d₈).
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Pre-cooling: Cool the NMR spectrometer probe to the desired starting temperature (e.g., -80 °C).
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Initial Spectrum: Acquire a background ¹H NMR spectrum of the precursor solution before the reaction is initiated.
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Initiation of Reaction: Using a pre-cooled syringe, inject the coreactant (e.g., an aldehyde or ketone) into the NMR tube while it is in the spectrometer.
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Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra over time to monitor the formation and decay of new species.
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2D NMR: If a potential intermediate is observed, acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) at the temperature of maximum intermediate concentration to facilitate structural elucidation.
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Temperature Variation: Gradually increase the temperature in a stepwise manner and acquire spectra at each step to observe the decomposition of the intermediate and the formation of final products.
Protocol 2: Mass Spectrometry Analysis using a Cold-Spray Ionization Source
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Reaction Setup: Perform the reaction leading to the this compound intermediate in a suitable solvent at a low temperature in a reaction vessel that can be directly coupled to the mass spectrometer's ionization source.
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Ionization Source: Utilize a cold-spray ionization source, which allows the sample to be introduced into the mass spectrometer at sub-ambient temperatures, minimizing the thermal decomposition of the intermediate.
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Parameter Optimization: Optimize the ionization source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve gentle ionization and maximize the signal of the parent ion of the suspected intermediate.
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Data Acquisition: Acquire full scan mass spectra to identify the m/z of the potential intermediate.
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High-Resolution Mass Spectrometry (HRMS): If a potential intermediate is detected, perform HRMS to determine its elemental composition.
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Tandem Mass Spectrometry (MS/MS): Perform MS/MS on the ion of interest to induce fragmentation and obtain structural information from the fragment ions. Compare the observed fragmentation pattern with theoretical predictions.
Visualizations
Caption: Reaction pathway for the formation and subsequent reactions of a this compound intermediate.
Caption: Workflow for the characterization of this compound intermediates.
References
Technical Support Center: Computational Modeling of Germaoxetane Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the computational modeling of germaoxetane reactivity.
Troubleshooting Guides
This section addresses specific issues that may arise during the computational investigation of this compound reaction mechanisms.
Issue 1: Convergence Difficulties in Geometry Optimization of this compound
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Question: My geometry optimization for a this compound molecule is failing to converge. What are the common causes and how can I resolve this?
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Answer: Convergence issues during the geometry optimization of this compound and related germanium-containing heterocycles are common. Here are several potential causes and troubleshooting steps:
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Poor Initial Geometry: The starting geometry of your this compound molecule might be too far from a stable conformation.
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Solution: Pre-optimize the structure using a lower level of theory or a molecular mechanics force field before proceeding with a higher-level DFT calculation. Visual inspection of the initial structure for any unusual bond lengths or angles is also recommended.
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Inappropriate Level of Theory: The chosen DFT functional or basis set may not be suitable for germanium compounds.
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Solution: For germanium compounds, hybrid functionals such as B3LYP are often a good starting point. It is crucial to use a basis set that includes polarization and diffuse functions. For germanium, basis sets like 6-31G(d,p) or the def2-TZVP basis set are recommended. For heavier atoms like germanium, using effective core potentials (ECPs) can also be beneficial.
-
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Flat Potential Energy Surface: The region around the minimum may be very flat, causing the optimization algorithm to struggle.
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Solution: Try switching to a different optimization algorithm. Most quantum chemistry software packages offer several options (e.g., Opt=Tight or Opt=VeryTight in Gaussian to tighten convergence criteria, or switching to a different algorithm like Opt=GDIIS). Using redundant internal coordinates (Opt=Redundant) can also be helpful.
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Incorrect Electronic State: The assumed spin multiplicity or electronic state might be incorrect.
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Solution: Verify the expected spin state of your molecule. For closed-shell systems, ensure you are performing a restricted calculation. If you suspect a multi-reference character, more advanced methods beyond standard DFT might be necessary.
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Issue 2: Inaccurate Prediction of Reaction Barriers for this compound Reactions
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Question: The activation energy I calculated for a this compound reaction seems too high/low compared to experimental expectations. How can I improve the accuracy?
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Answer: Accurately predicting reaction barriers is a significant challenge in computational chemistry. Several factors can influence the calculated activation energies:
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Choice of DFT Functional: The accuracy of the barrier height is highly dependent on the chosen DFT functional.
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Solution: While B3LYP is a reasonable starting point, it is advisable to benchmark your results with other functionals. Functionals from the M06 suite (e.g., M06-2X) or long-range corrected functionals (e.g., ωB97X-D) often provide more accurate barrier heights.
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Basis Set Incompleteness: The basis set may not be large enough to accurately describe the electronic structure of the transition state.
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Solution: Ensure you are using a sufficiently large and flexible basis set, such as def2-TZVP or aug-cc-pVTZ, especially for the atoms directly involved in the bond-making and bond-breaking processes.
-
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Missing Dispersion Corrections: Van der Waals interactions can be important, especially in larger systems or when non-covalent interactions influence the transition state geometry.
-
Solution: Include dispersion corrections in your DFT calculations. This is often done by adding a suffix like "-D3" or "-D4" to the functional name (e.g., B3LYP-D3).
-
-
Solvent Effects: Gas-phase calculations may not accurately represent reactions that occur in solution.
-
Solution: Incorporate a solvent model in your calculations. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are a computationally efficient way to account for bulk solvent effects. For reactions where explicit solvent interactions (e.g., hydrogen bonding) are critical, a hybrid explicit/implicit solvent model might be necessary.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the level of theory (functional and basis set) for this compound calculations?
A1: A widely used and generally reliable starting point for geometry optimizations and frequency calculations of organogermanium compounds, including germaoxetanes, is the B3LYP functional combined with the 6-31G(d,p) basis set for lighter atoms (C, H, O) and a basis set suitable for germanium, such as the LANL2DZ effective core potential and basis set or a larger all-electron basis set like def2-SVP. For more accurate energy calculations, it is recommended to use a larger basis set like def2-TZVP and consider functionals known to perform well for kinetics, such as M06-2X.
Q2: How can I locate the transition state for a this compound reaction?
A2: Locating a transition state (TS) is a common task in computational reaction modeling. The general workflow involves:
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Initial Guess: Provide a good initial guess for the TS structure. This can be done by manually building a structure that is intermediate between the reactant and product or by using a linear interpolation between the reactant and product geometries.
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TS Optimization: Use a transition state optimization algorithm, such as the Berny algorithm (Opt=TS) in Gaussian. You will also need to calculate the force constants at the initial geometry (CalcFC or CalcAll).
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Frequency Analysis: Once the optimization converges, perform a frequency calculation at the same level of theory. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Q3: My transition state optimization fails with an error message about the number of negative eigenvalues of the Hessian.
A3: This is a common issue in TS searches. It means that the initial guess structure does not have the correct curvature (i.e., it is not a first-order saddle point).
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Troubleshooting:
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Improve your initial guess structure. Visualize the imaginary frequency of a failed optimization to understand the direction of instability and manually adjust the geometry towards the desired TS.
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Use a more robust TS search method, such as a synchronous transit-guided quasi-Newton (STQN) method (Opt=QST2 or Opt=QST3 in Gaussian), which takes both reactant and product structures as input.
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Q4: How do I model the effect of different solvents on the reactivity of this compound?
A4: Solvent effects can be modeled using either implicit or explicit solvent models.
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Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a given dielectric constant. This is a computationally efficient way to capture the bulk electrostatic effects of the solvent. In Gaussian, this can be implemented using the SCRF=(PCM,Solvent=solvent_name) keyword.
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Explicit Solvent Models: In this approach, a number of solvent molecules are explicitly included in the calculation. This is more computationally expensive but is necessary when specific solute-solvent interactions, like hydrogen bonding, play a crucial role in the reaction mechanism. A common approach is to use a hybrid model where the first solvation shell is treated explicitly and the bulk solvent is treated implicitly.
Data Presentation
The following table summarizes hypothetical calculated activation energies for the thermal decomposition of a substituted this compound into a germene and a carbonyl compound, using different levels of theory. This data is for illustrative purposes to demonstrate how to present such results.
| Level of Theory (Functional/Basis Set) | Solvent Model | Activation Energy (kcal/mol) |
| B3LYP/6-31G(d,p) | Gas Phase | 35.2 |
| B3LYP/6-31G(d,p) | PCM (Toluene) | 33.8 |
| M06-2X/def2-TZVP | Gas Phase | 28.5 |
| M06-2X/def2-TZVP | PCM (Toluene) | 27.1 |
| ωB97X-D/def2-TZVP | Gas Phase | 29.1 |
| ωB97X-D/def2-TZVP | PCM (Toluene) | 27.9 |
Experimental Protocols
Protocol: Computational Investigation of the [2+2] Cycloaddition of a Germene with Formaldehyde to form a this compound
This protocol outlines the key steps for a computational study of the reaction between a germene (R₂Ge=CR₂) and formaldehyde (H₂C=O) to form a this compound.
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Software: Gaussian 16, ORCA, or a similar quantum chemistry software package.
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Molecule Building:
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Construct the initial 3D structures of the reactants (germene and formaldehyde) and the product (this compound) using a molecular modeling program like GaussView or Avogadro.
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Geometry Optimization and Frequency Calculations:
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Perform geometry optimizations and frequency calculations for the reactants and the product.
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Level of Theory: B3LYP/6-31G(d,p). For germanium, a larger basis set like def2-SVP should be considered.
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Input Keywords (Gaussian): #p B3LYP/GenECP Opt Freq
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The GenECP keyword allows for the use of a general basis set and an effective core potential for germanium. The basis set and ECP information would be provided at the end of the input file.
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Verify that the optimized structures have no imaginary frequencies.
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Transition State Search:
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Generate an initial guess for the transition state structure. This can be done by performing a relaxed scan along the forming Ge-O and C-C bonds or by using the QST2/QST3 methods.
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Perform a transition state optimization.
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Input Keywords (Gaussian): #p B3LYP/GenECP Opt=(TS,CalcFC,NoEigentest) Freq
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Confirm that the converged structure has exactly one imaginary frequency. The displacement vectors of this frequency should correspond to the desired reaction coordinate.
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Intrinsic Reaction Coordinate (IRC) Calculation:
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Perform an IRC calculation starting from the transition state to confirm that it connects the reactants and products.
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Input Keywords (Gaussian): #p B3LYP/GenECP IRC=(CalcFC,MaxPoints=50,StepSize=10)
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Refined Energy Calculations:
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Perform single-point energy calculations on all optimized geometries (reactants, transition state, and product) using a higher level of theory for more accurate energies.
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Level of Theory: M06-2X/def2-TZVP.
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Input Keywords (Gaussian): #p M062X/def2TZVP SP
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Analysis:
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Calculate the activation energy (Eₐ = E(TS) - E(reactants)) and the reaction energy (ΔE = E(product) - E(reactants)).
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Include zero-point vibrational energy (ZPVE) corrections to obtain the activation and reaction enthalpies at 0 K.
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Use the results from the frequency calculations to compute thermodynamic properties at a desired temperature (e.g., 298.15 K) to obtain Gibbs free energies of activation and reaction.
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Visualizations
Caption: A general workflow for the computational modeling of a chemical reaction, such as this compound formation or decomposition.
Caption: A decision tree for troubleshooting common convergence issues in geometry and transition state optimizations.
Caption: A simplified reaction coordinate diagram for the [2+2] cycloaddition forming a this compound.
Technical Support Center: Managing Hazardous Byproducts in Organogermanium Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely managing hazardous byproducts encountered during organogermanium reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common hazardous byproducts in organogermanium reactions?
A1: The most prevalent hazardous byproducts are typically unreacted starting materials and their decomposition or hydrolysis products. Key compounds of concern include:
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Germanium Tetrachloride (GeCl₄): A common precursor for organogermanium compounds. It is a corrosive liquid that reacts violently with water to form hydrochloric acid and germanium dioxide.[1][2][3][4] Inhalation of GeCl₄ can be fatal.[5]
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Germanium Dioxide (GeO₂): Formed from the hydrolysis of germanium halides. While less acutely toxic than GeCl₄, it can cause local irritation upon contact with skin or eyes.[6] Chronic exposure may lead to kidney and liver injury.[7]
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Organogermanium Halides: Intermediate species in syntheses that can be corrosive and moisture-sensitive.
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Unreacted Germanium Hydrides (R₃GeH): Can be pyrophoric or release flammable hydrogen gas upon decomposition.[8][9]
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Magnesium Halides (e.g., MgCl₂, MgBr₂): Byproducts from Grignard reactions, which can form gelatinous precipitates during aqueous work-up, complicating purification.[7]
Q2: How should I properly quench a reaction involving Germanium Tetrachloride and a Grignard reagent?
A2: Quenching these reactions must be done with extreme caution due to the presence of unreacted Grignard reagent and the highly reactive GeCl₄. A general protocol involves the slow, dropwise addition of a quenching agent at low temperature (e.g., 0 °C) under an inert atmosphere. Saturated aqueous ammonium chloride is a common and effective quenching agent for Grignard reactions.[10] It is crucial to anticipate and safely vent any gas evolution. For a detailed step-by-step protocol, refer to the Experimental Protocols section.
Q3: I've noticed a white precipitate forming during the aqueous work-up of my organogermanium reaction. What is it and how can I remove it?
A3: A white precipitate is often germanium dioxide (GeO₂), formed from the hydrolysis of germanium halides, or magnesium salts from a Grignard reaction.[6][7] To handle this:
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Acidification: Carefully adding acid (e.g., dilute HCl) can help dissolve some germanium oxides and magnesium salts, forming water-soluble species.[7]
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Filtration: If the precipitate is insoluble, it can be removed by filtration through a pad of celite.
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Complexation: In some cases, adding a chelating agent can help to solubilize metal oxides.
Q4: What are the primary safety precautions when working with organogermanium hydrides?
A4: Organogermanium hydrides can be pyrophoric and may decompose to release hydrogen gas.[8][9] Key safety measures include:
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Inert Atmosphere: Always handle organogermanium hydrides under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture.
-
Proper Quenching: Unreacted hydrides must be carefully quenched. This is typically done by slow addition of a less reactive alcohol (e.g., isopropanol) followed by a more reactive one (e.g., methanol or ethanol) and finally water.
-
Ventilation: Ensure adequate ventilation to prevent the buildup of flammable hydrogen gas.
Troubleshooting Guides
Problem 1: Vigorous, Uncontrolled Reaction During Quenching
| Possible Cause | Solution |
| Unreacted pyrophoric reagents (e.g., Grignard reagent, organolithium). | 1. Immediately cool the reaction vessel in an ice or dry ice/acetone bath.[11] 2. Ensure a steady stream of inert gas over the reaction. 3. Slow down the addition of the quenching agent. 4. Use a less reactive quenching agent initially, such as isopropanol, before adding water. |
| Reaction with atmospheric moisture or oxygen. | 1. Ensure the reaction is under a positive pressure of an inert gas. 2. Use dry solvents and glassware. |
Problem 2: Formation of an Emulsion During Aqueous Work-up
| Possible Cause | Solution |
| Formation of fine, insoluble byproducts that stabilize the oil-in-water or water-in-oil mixture. | 1. Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[12] 2. Allow the mixture to stand for an extended period without agitation. 3. Filter the entire mixture through a pad of celite to remove solid particulates. 4. If the product is stable, gently warming the mixture may help. |
Problem 3: Low Yield of Desired Organogermanium Product
| Possible Cause | Solution |
| Hydrolysis of the product or intermediates during work-up. | 1. Minimize contact time with aqueous solutions. 2. Use anhydrous work-up conditions if possible. 3. Ensure the organic layer is thoroughly dried with a drying agent (e.g., MgSO₄, Na₂SO₄) before solvent removal. |
| Adsorption of the product onto solid byproducts (e.g., GeO₂, magnesium salts). | 1. Wash the solid byproducts with a suitable organic solvent to recover any adsorbed product before discarding. 2. Consider an acidic wash to dissolve inorganic precipitates, if the product is stable to acid. |
| Decomposition of the product due to exposure to acid or base during work-up. | 1. Test the stability of your product to acidic and basic conditions on a small scale before performing the full work-up.[13] 2. Use neutral washes (e.g., water, brine) if the product is sensitive. |
Data Presentation
Table 1: Toxicity Data for Common Hazardous Byproducts
| Compound | Formula | CAS Number | LD₅₀ (Oral, Rat) | LC₅₀ (Inhalation, Mouse) | Key Hazards |
| Germanium Tetrachloride | GeCl₄ | 10038-98-9 | Not available | 3535 ppm/4h[11] | Corrosive, reacts violently with water, fatal if inhaled.[3][5] |
| Germanium Dioxide | GeO₂ | 1310-53-8 | 1250 mg/kg[7] | Not available | Harmful if swallowed or inhaled, can cause kidney and liver injury with prolonged exposure.[7] |
Table 2: Occupational Exposure Limits
| Compound | Agency | TWA (8-hour) | STEL (15-minute) |
| Germanium Tetrahydride | NIOSH | 0.2 ppm (0.6 mg/m³) | Not Established |
| Germanium Tetrachloride | OSHA PEL for HCl (formed on hydrolysis) | 5 ppm (ceiling) | Not Established |
Experimental Protocols
Protocol 1: Quenching of a Grignard Reaction with Germanium Tetrachloride
-
Preparation: Ensure the reaction flask is under a positive pressure of an inert gas (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath. Have a fire extinguisher suitable for chemical fires (e.g., Class D for reactive metals) readily available.
-
Initial Quench: Slowly and dropwise, add a solution of saturated aqueous ammonium chloride via an addition funnel.[10] Monitor the reaction for any signs of exotherm or gas evolution. If the reaction becomes too vigorous, stop the addition and allow it to cool.
-
Completion of Quench: Continue adding the ammonium chloride solution until no further reaction is observed.
-
Work-up: Once the reaction is fully quenched, the mixture can be warmed to room temperature. The organic layer is then separated, and the aqueous layer is typically extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to recover any dissolved product. The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
Protocol 2: Neutralization and Disposal of Acidic Waste Streams
-
Collection: Collect all acidic aqueous waste in a designated, properly labeled, and sealed container.
-
Neutralization: In a well-ventilated fume hood, slowly add a neutralizing agent such as sodium bicarbonate or a dilute solution of sodium hydroxide to the acidic waste with stirring. Monitor the pH of the solution using pH paper or a pH meter. Be cautious of gas evolution (CO₂ if using bicarbonate).
-
Precipitation: After neutralization, heavy metal hydroxides, including germanium hydroxides, may precipitate.
-
Disposal: The neutralized solution and any precipitate should be disposed of as hazardous waste according to your institution's guidelines. Do not pour down the drain unless specifically permitted for neutralized, low-concentration solutions.
Mandatory Visualization
Caption: A generalized workflow for the safe handling and disposal of byproducts from organogermanium reactions.
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. Organogermanes as Orthogonal Coupling Partners in Synthesis and Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neutralization of Acidic Wastewater from a Steel Plant by Using CaO-Containing Waste Materials from Pulp and Paper Industries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.aps.org [journals.aps.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Grignard Reagent, Use and Mechanism of Grignard Reagent [pw.live]
- 8. Germanium hydrides as an efficient hydrogen-storage material operated by an iron catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Germanium(II) hydrides - Wikipedia [en.wikipedia.org]
- 10. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 11. How To Run A Reaction [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. How To [chem.rochester.edu]
Technical Support Center: Germaoxetane and Germacyclobutane Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering difficulties in the purification of germaoxetanes and related four-membered germanium-containing heterocycles, such as germacyclobutanes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of germacyclobutanes?
Common impurities can include unreacted starting materials (e.g., germanium halides, dihaloalkanes), residual catalysts (e.g., magnesium, lithium), and side-products from Wurtz-type or Grignard reactions. Depending on the synthetic route, oligomeric or polymeric byproducts may also be present.
Q2: My crude germacyclobutane product is an oil and difficult to handle. How can I purify it?
For oily products, column chromatography is often the most effective purification method. A step-by-step guide is provided in the Troubleshooting section below. If the product is thermally stable, vacuum distillation can also be a viable option for separating it from less volatile impurities.
Q3: I am observing decomposition of my germacyclobutane compound during purification. What are the likely causes and how can I prevent it?
Germacyclobutanes can be sensitive to air, moisture, and elevated temperatures. Decomposition may be indicated by a change in color or the appearance of insoluble material. To minimize decomposition, it is crucial to perform all purification steps under an inert atmosphere (e.g., argon or nitrogen) and use dry, deoxygenated solvents. If using column chromatography, selecting a less acidic stationary phase, such as deactivated silica gel or alumina, may also be beneficial.
Q4: Can I use recrystallization to purify my solid germacyclobutane derivative?
Yes, recrystallization can be an effective technique for purifying solid germacyclobutanes. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures. A general protocol for recrystallization is provided below.
Troubleshooting Guides
Guide 1: Column Chromatography Purification of Germacyclobutanes
This guide provides a general workflow for the purification of germacyclobutanes using column chromatography.
Caption: Workflow for Germacyclobutane Purification by Column Chromatography.
Experimental Protocol:
-
Column Preparation:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude germacyclobutane in a minimal amount of a non-polar solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the eluent (e.g., by adding ethyl acetate) to facilitate the separation of compounds with different polarities.
-
-
Fraction Collection and Analysis:
-
Collect the eluent in small fractions.
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified germacyclobutane.
-
Guide 2: Troubleshooting Recrystallization of Solid Germacyclobutanes
This guide provides a decision tree to troubleshoot common issues during the recrystallization of solid germacyclobutane derivatives.
Caption: Decision Tree for Troubleshooting Recrystallization Issues.
Experimental Protocol:
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude solid in a flask and add the minimum amount of the chosen hot solvent to fully dissolve it.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
If still no crystals form, slowly evaporate some of the solvent to increase the concentration and cool again.
-
If the product "oils out" (forms a liquid layer instead of crystals), reheat the solution to dissolve the oil and add a small amount of additional solvent before cooling again.
-
-
Isolation:
-
Once crystallization is complete, collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Quantitative Data Summary
The following table summarizes typical purification outcomes for germacyclobutanes based on literature reports. Actual yields and purity will vary depending on the specific compound and the efficiency of the experimental setup.
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) |
| Column Chromatography | 50-80% | >98% | 40-70% |
| Recrystallization | 70-90% | >99% | 60-85% |
| Vacuum Distillation | 60-85% | >97% | 50-75% |
preventing premature ring-opening of germaoxetane
Welcome to the Technical Support Center for Germaoxetane Chemistry. This resource is designed for researchers, scientists, and professionals in drug development who are working with or considering the use of germaoxetanes in their experiments. Here you will find troubleshooting guides and frequently asked questions to help you prevent the premature ring-opening of these sensitive four-membered heterocycles.
Troubleshooting Guide: Preventing this compound Decomposition
Germaoxetanes are four-membered ring systems containing germanium and oxygen, typically formed via the [2+2] cycloaddition of a germylene or germene with a carbonyl compound. Their inherent ring strain makes them susceptible to premature ring-opening. This guide addresses common issues encountered during their synthesis and handling.
Problem: Low or No Yield of this compound, Suspected Decomposition
| Possible Cause | Recommended Solution | Explanation |
| Insufficient Steric Protection | Utilize germylene or germene precursors with sterically demanding substituents. The most successful examples employ bulky groups like Mesityl (Mes), tert-butyl (tBu), or fluorenylidene moieties. | Large, bulky groups around the germanium center provide kinetic stability, creating a steric shield that physically hinders decomposition pathways such as dimerization or polymerization that are often preceded by ring-opening. |
| High Reaction Temperature | Conduct the cycloaddition reaction at low temperatures (e.g., -78 °C to 0 °C). Monitor the reaction progress closely and avoid unnecessary warming of the reaction mixture. | Germaoxetanes are often thermally labile. The energy required to overcome the activation barrier for ring-opening is more readily available at higher temperatures. Low-temperature conditions slow down decomposition kinetics, allowing for the formation and observation of the target molecule.[1] |
| Presence of Protic Impurities | Ensure all solvents and reagents are rigorously dried and degassed. Reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques. | Protic species like water or alcohols can catalyze the ring-opening of germaoxetanes through hydrolysis or alcoholysis of the Ge-O or Ge-C bonds. |
| Inappropriate Solvent Choice | Use non-coordinating, non-polar solvents such as toluene, hexane, or benzene. Avoid ethereal solvents like THF if Lewis acidity of the germanium center is a concern, as coordination can sometimes promote decomposition. | The choice of solvent can influence the stability of the this compound. Non-polar, non-coordinating solvents minimize unwanted interactions with the reactive this compound ring. |
| Alternative Reaction Pathways | If using a germylene precursor, be aware of competing reactions like C-H or O-H insertion, especially with enolizable ketones. The choice of substituents on both the germylene and the ketone can influence the reaction outcome. | Instead of the desired [2+2] cycloaddition, germylenes can sometimes react as nucleophiles or insert into acidic C-H or O-H bonds, preventing the formation of the this compound ring altogether. |
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy for synthesizing a stable this compound?
The most effective strategy is to employ kinetic stabilization through steric hindrance. This involves using a germanium precursor (like a germylene or germene) that has very large, bulky organic groups attached to it. These bulky groups act as a protective shield around the reactive this compound ring, preventing other molecules from approaching and initiating decomposition reactions. A successful example is the reaction of Dimesitylfluorenylidenegermane with aldehydes or ketones, which yields stable, isolable germaoxetanes.
Q2: How can I confirm the formation of a transient or unstable this compound?
Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.[1] By running the reaction directly in an NMR tube at very low temperatures (e.g., -80 °C or below), you can often observe the characteristic signals of the this compound as it is formed. This technique "freezes" the decomposition process, allowing for characterization before ring-opening occurs. Trapping experiments, where a reagent is added to react specifically with the this compound, can also provide indirect evidence of its formation.
Q3: What are the main decomposition pathways for germaoxetanes?
The primary decomposition pathway is a retro-[2+2] cycloaddition, where the this compound ring reverts back to the starting germylene/germene and carbonyl compound. Other pathways can include dimerization of the ring-opened species or polymerization, especially for less sterically hindered derivatives.
Q4: Is there a difference in stability if I synthesize it from a germylene versus a germene?
Yes, the precursor can influence the outcome. Germenes (compounds with a Ge=C double bond) react with carbonyls in a clean [2+2] cycloaddition to form germaoxetanes. Germylenes (divalent germanium species, :GeR₂) can also undergo [2+2] cycloaddition, but they are also known to participate in other reactions, such as insertion into C-H or O-H bonds of the carbonyl compound, which can lead to byproducts instead of the desired this compound. The choice of a stable germene precursor often provides a more direct and cleaner route.
Experimental Protocols
Protocol 1: Synthesis of a Kinetically Stabilized Germylene Precursor
This protocol outlines a general method for synthesizing a sterically hindered dialkylgermylene, a common precursor for this compound synthesis.
Materials:
-
Dichlorodigermane (GeCl₂·dioxane)
-
Organolithium or Grignard reagent with bulky substituents (e.g., Mesityllithium or tert-butyllithium)
-
Anhydrous diethyl ether or toluene
-
Anhydrous pentane or hexane
-
Schlenk line and glassware
-
Inert atmosphere (Argon)
Procedure:
-
All glassware must be oven-dried and cooled under a stream of dry argon.
-
In a Schlenk flask, suspend dichlorodigermane·dioxane complex in anhydrous diethyl ether or toluene at -78 °C (dry ice/acetone bath).
-
Slowly add two equivalents of the bulky organolithium or Grignard reagent dropwise via a syringe or dropping funnel over 30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
Extract the solid residue with anhydrous pentane or hexane to separate the germylene product from the lithium/magnesium halide salts.
-
Filter the solution via cannula into a clean Schlenk flask.
-
Concentrate the filtrate under vacuum until precipitation begins, then cool to -20 °C to crystallize the germylene product.
-
Isolate the crystals by cannula filtration and dry under high vacuum.
Protocol 2: Low-Temperature NMR Monitoring of this compound Formation
This protocol describes how to observe an unstable this compound using in-situ, low-temperature NMR.
Materials:
-
NMR tube with a J. Young valve
-
Deuterated toluene (toluene-d₈), dried over a potassium mirror
-
Stabilized germylene (from Protocol 1)
-
Anhydrous ketone (e.g., acetone or benzophenone, purified and dried)
-
Low-temperature NMR spectrometer
Procedure:
-
In a glovebox, dissolve a small amount (~5 mg) of the stabilized germylene in ~0.5 mL of dry toluene-d₈ in a small vial.
-
Transfer this solution to the J. Young NMR tube.
-
Add one equivalent of the anhydrous ketone to the NMR tube.
-
Seal the NMR tube, remove it from the glovebox, and immediately freeze it in liquid nitrogen.
-
Pre-cool the NMR spectrometer probe to the desired low temperature (e.g., -80 °C).
-
Quickly insert the frozen NMR tube into the pre-cooled probe.
-
Allow the sample to thaw and equilibrate at the low temperature within the spectrometer.
-
Acquire NMR spectra (e.g., ¹H, ¹³C) immediately to observe the signals of the this compound before significant decomposition can occur.
-
To study thermal stability, spectra can be acquired at progressively higher temperatures (e.g., in 10 °C increments) to identify the onset of decomposition.
Visualizations
Caption: Synthetic and decomposition pathways of a this compound.
Caption: Troubleshooting workflow for low this compound yield.
References
Validation & Comparative
A Comparative Guide to the X-ray Crystallographic Analysis of Germaoxetane Structures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural features of germaoxetanes, four-membered heterocyclic compounds containing a germanium-oxygen bond, based on X-ray crystallographic data. Due to the limited specific crystallographic data available for germaoxetanes, this guide draws comparisons with related organogermanium compounds and other four-membered heterocycles. The information presented herein is intended to serve as a valuable resource for researchers in organometallic chemistry, materials science, and drug development.
Structural Comparison of Germaoxetanes and Related Compounds
The analysis of germaoxetane structures through X-ray crystallography reveals key insights into their molecular geometry, including bond lengths, bond angles, and ring strain. While crystallographic data specifically for germaoxetanes is not abundant in publicly available literature, we can infer their probable structural characteristics by comparing them with other organogermanium compounds containing Ge-O bonds and analogous four-membered heterocyclic rings.
Four-membered rings, in general, exhibit significant ring strain due to the deviation of bond angles from the ideal tetrahedral angle of 109.5°.[1][2] This strain influences their reactivity and stability. In germaoxetanes, the presence of a germanium atom, which is larger than carbon, is expected to influence the ring geometry. The formation of four-membered germoxane rings is suggested to be more likely with bulky substituents on the germanium atom.[3]
The geometry around the germanium atom in such compounds is typically a distorted tetrahedron.[3] The key parameters for comparison in the X-ray crystallographic analysis of these structures are the Ge-O and Ge-C bond lengths, as well as the O-Ge-C and Ge-O-C bond angles within the ring.
Table 1: Comparison of Selected Bond Lengths and Angles in Germaoxetanes and Related Compounds
| Compound Type | Ring Size | Ge-O Bond Length (Å) | Ge-C Bond Length (Å) | O-Ge-C Angle (°) | Ge-O-Ge/C Angle (°) | Reference |
| This compound (Predicted) | 4 | ~1.75 - 1.85 | ~1.90 - 2.00 | ~80 - 90 | ~90 - 100 | Inferred |
| cyclo-[(p-F3CC6H4)2GeO]4 | 8 | 1.749(2) - 1.756(2) | 1.930(3) - 1.940(3) | N/A | 124.5(1) - 133.86(9) | [3] |
| [(p-FC6H4)3Ge]2O | Acyclic | 1.765(2) | 1.941(2) - 1.947(2) | N/A | 132.4(1) | [3] |
| [(p-F3CC6H4)3Ge]2O | Acyclic | 1.759(2) | 1.951(3) - 1.956(3) | N/A | 133.6(1) | [3] |
| Oxetane | 4 | N/A | C-O: ~1.45, C-C: ~1.54 | N/A | ~92 | [1] |
Note: The values for this compound are predicted based on trends observed in related organogermanium compounds and other four-membered rings. Actual values can vary depending on the substituents on the germanium atom and the carbon atoms of the ring.
Experimental Protocol: X-ray Crystallographic Analysis of Germaoxetanes
The determination of the crystal structure of germaoxetanes follows a well-established methodology in X-ray crystallography.[4][5][6] The general workflow involves synthesis, crystallization, data collection, structure solution, and refinement.
1. Synthesis and Crystallization:
-
Synthesis: Germaoxetanes can be synthesized through various organometallic reactions. One potential route involves the intramolecular cyclization of a germanium-containing alcohol. The synthesis of related organogermanium compounds has been achieved through the hydrolysis of organogermanium halides.[3]
-
Crystallization: High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate organic solvent, vapor diffusion, or slow cooling.
2. X-ray Data Collection:
-
A suitable single crystal is mounted on a goniometer.
-
The crystal is often cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and potential radiation damage.
-
The crystal is irradiated with a monochromatic X-ray beam, typically from a synchrotron source or a laboratory X-ray generator.[5][6]
-
The diffraction pattern, consisting of a series of spots, is recorded on a detector as the crystal is rotated.[7]
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.
-
The initial phases of the structure factors are determined using direct methods or Patterson methods. This leads to an initial electron density map.[6][7]
-
An atomic model is built into the electron density map.
-
The model is refined using least-squares methods to improve the fit between the calculated and observed diffraction data. This process refines the atomic positions, and thermal parameters.[7]
Workflow for X-ray Crystallographic Analysis
The following diagram illustrates the key stages involved in determining the crystal structure of a compound like this compound.
This guide highlights the expected structural characteristics of germaoxetanes and provides a framework for their experimental determination using X-ray crystallography. Further research and crystallographic studies on isolated germaoxetanes are needed to provide a more definitive comparison and to fully understand the structure-property relationships in this class of heterocyclic compounds.
References
- 1. Heterocyclic compound - Aromatic, Aliphatic, Heteroatoms | Britannica [britannica.com]
- 2. Chemical bond angles and lengths | Research Starters | EBSCO Research [ebsco.com]
- 3. Structural Motifs in Aryl Organogermanium Ge-O Derivatives for Material Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. people.bu.edu [people.bu.edu]
- 5. berstructuralbioportal.org [berstructuralbioportal.org]
- 6. longdom.org [longdom.org]
- 7. m.youtube.com [m.youtube.com]
A Comparative Guide to the Synthetic Routes of Germaoxetanes
For Researchers, Scientists, and Drug Development Professionals
Germaoxetanes, four-membered heterocyclic compounds containing a germanium and an oxygen atom, are of growing interest in materials science and medicinal chemistry. Their synthesis, however, presents unique challenges. This guide provides a comparative analysis of the primary synthetic routes to germaoxetanes, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific applications.
Key Synthetic Approach: [2+2] Cycloaddition of Germenes and Aldehydes
The most prevalent and effective method for synthesizing germaoxetanes is the [2+2] cycloaddition reaction between a germene (>Ge=C<) and an aldehyde (R-CHO). This reaction proceeds analogously to the well-known Paternò-Büchi reaction for the synthesis of oxetanes. The germanium-carbon double bond of the germene reacts with the carbon-oxygen double bond of the aldehyde to form the saturated four-membered germaoxetane ring.
The selection of the germene and aldehyde precursors is critical in determining the final product's structure and yield. Sterically demanding substituents on both the germene and the aldehyde can influence the reaction rate and, in some cases, lead to the formation of side products.
Comparative Analysis of Reaction Parameters
The following table summarizes the key quantitative data for the synthesis of a representative this compound from the reaction of dimesityl(fluorenylidene)germene with p-tolualdehyde, as reported in the seminal work by Lazraq, Couret, Escudié, and Satgé.
| Parameter | Value | Reference |
| Germene | Dimesityl(fluorenylidene)germene | [1] |
| Aldehyde | p-Tolualdehyde | [1] |
| Solvent | Toluene | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Reaction Time | 24 hours | [1] |
| Yield | 85% | [1] |
Experimental Protocol: Synthesis of 2,2-Dimesityl-3-(fluoren-9-ylidene)-4-(p-tolyl)this compound
This protocol is adapted from the work of Lazraq et al. and provides a detailed procedure for a typical this compound synthesis.
Materials:
-
Dimesityl(fluorenylidene)germene
-
p-Tolualdehyde
-
Anhydrous Toluene
-
Standard Schlenk line and glassware
-
NMR tubes
Procedure:
-
In a glovebox, a solution of dimesityl(fluorenylidene)germene (1 equivalent) in anhydrous toluene is prepared in a Schlenk flask.
-
To this solution, p-tolualdehyde (1.1 equivalents) is added at room temperature with stirring.
-
The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by ¹H NMR spectroscopy.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting solid residue is washed with a minimal amount of cold pentane to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as a toluene/pentane mixture, to yield the pure this compound.
Characterization:
The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques, including:
-
¹H NMR Spectroscopy
-
¹³C NMR Spectroscopy
-
Mass Spectrometry
-
X-ray Crystallography (for unambiguous structure determination)
Reaction Pathway and Logic
The synthesis of germaoxetanes via the [2+2] cycloaddition of germenes and aldehydes can be visualized as a concerted pericyclic reaction. The following diagrams illustrate the overall workflow and the logical relationship of the key steps.
Alternative Synthetic Routes
While the [2+2] cycloaddition of germenes and aldehydes is the most established method, other potential synthetic routes to germaoxetanes could be explored, drawing analogies from the synthesis of other four-membered heterocycles. These could include:
-
Reaction of Germylenes with Epoxides: This would involve the formal insertion of a germylene (:GeR₂) into the C-O bond of an epoxide. This route remains largely unexplored for germaoxetanes.
-
Intramolecular Cyclization: Synthesis of a precursor molecule containing both a germanium and a hydroxyl group separated by a suitable linker could potentially undergo intramolecular cyclization to form the this compound ring.
Further research into these alternative pathways could expand the scope of accessible this compound structures and provide valuable insights into their reactivity.
This guide provides a foundational understanding of the primary synthetic route to germaoxetanes. Researchers are encouraged to consult the primary literature for more specific examples and to adapt the provided protocols to their particular research needs.
References
Germaoxetane vs. Oxetane in Drug Discovery: A Comparative Guide
In the landscape of modern drug discovery, the strategic incorporation of novel chemical scaffolds is paramount to optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Among the small, saturated heterocycles, the oxetane ring has emerged as a valuable motif for medicinal chemists. This guide provides a comprehensive comparison of the established role of oxetanes with the theoretical potential of germaoxetanes, a germanium-containing analogue, in drug discovery.
While oxetanes are well-documented and increasingly utilized, it is important to note that "germaoxetane" does not appear in publicly available scientific literature , suggesting it is a theoretical or yet-to-be-synthesized compound. Therefore, this guide will provide a detailed overview of oxetane's properties and applications, supported by experimental data, and then offer a prospective analysis of germaoxetanes based on the known principles of organogermanium chemistry and bioisosterism.
Oxetane: The Rising Star in Medicinal Chemistry
The oxetane ring, a four-membered ether, has garnered significant attention as a bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups.[1][2][3] Its incorporation into drug candidates can lead to profound improvements in physicochemical and pharmacokinetic properties.
Physicochemical and Pharmacokinetic Properties
The introduction of an oxetane moiety can favorably modulate several key drug-like properties:
-
Solubility: Oxetanes are polar and can act as hydrogen bond acceptors, often leading to a significant increase in aqueous solubility.[2][4] The replacement of a gem-dimethyl group with an oxetane can increase solubility by a factor of 4 to over 4000.[2][4]
-
Metabolic Stability: Oxetanes can enhance metabolic stability by blocking metabolically labile sites.[2][3] They are more stable than gem-dimethyl groups in many instances.[2]
-
Lipophilicity: The polar nature of the oxetane ring can lead to a reduction in lipophilicity (LogP/LogD), which is often desirable for improving a drug's overall profile.[1][2]
-
Basicity (pKa): When placed adjacent to a nitrogen atom, the electron-withdrawing nature of the oxetane can lower the pKa of the amine, which can be beneficial for optimizing properties like cell permeability and target engagement.[1][3]
-
Three-Dimensionality: The puckered, three-dimensional structure of the oxetane ring can improve target binding by providing better spatial filling of receptor pockets and increasing the fraction of sp3 carbons (Fsp3) in the molecule.[1][5]
Comparative Data of Oxetane Incorporation
The following table summarizes the impact of incorporating an oxetane into a lead compound, as demonstrated in the development of Lanraplenib, a SYK inhibitor.
| Property | Parent Compound (Entospletinib) | Oxetane-Containing Compound (Lanraplenib) | Reference |
| Structure | Contains a morpholine ring | Morpholine replaced with a piperazine-oxetane | [1] |
| LogD | 2.0 | 1.3 | [1] |
| Metabolic Stability | Lower | Increased | [1] |
| Selectivity (T/B ratio) | 5 | 10 | [1] |
Experimental Protocols
Metabolic Stability Assay (Human Liver Microsomes)
-
Objective: To determine the in vitro metabolic stability of a compound upon incubation with human liver microsomes.
-
Protocol:
-
A solution of the test compound (typically 1 µM) is prepared in a phosphate buffer (pH 7.4).
-
The compound is incubated with human liver microsomes (e.g., 0.5 mg/mL) and NADPH (a cofactor for metabolic enzymes) at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the parent compound.
-
Aqueous Solubility Assay (Thermodynamic)
-
Objective: To determine the thermodynamic solubility of a compound in an aqueous buffer.
-
Protocol:
-
An excess amount of the solid compound is added to a phosphate-buffered saline (PBS) solution at a specific pH (e.g., 7.4).
-
The suspension is shaken at room temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
-
The saturated solution is filtered to remove any undissolved solid.
-
The concentration of the compound in the filtrate is determined by a suitable analytical method, such as HPLC-UV or LC-MS.
-
Signaling Pathway Visualization
Fenebrutinib, an oxetane-containing Bruton's tyrosine kinase (BTK) inhibitor, is a relevant example of how this moiety is integrated into a drug that targets a specific signaling pathway.
This compound: A Theoretical Exploration
As previously stated, "this compound" is not a known compound. However, we can extrapolate its potential properties based on the principles of bioisosterism and the known characteristics of organogermanium compounds. Germanium, like carbon and silicon, is in Group 14 of the periodic table and can form four covalent bonds.
The Concept of Bioisosterism: Carbon, Silicon, and Germanium
Bioisosterism is a strategy in drug design where an atom or a functional group is replaced by another with similar physicochemical properties to improve the biological activity or pharmacokinetic profile of a compound.[4]
-
Carbon vs. Silicon: The carbon-silicon switch is a well-explored area of medicinal chemistry. Sila-drugs (organosilicon compounds) often exhibit altered metabolic profiles and physicochemical properties.
-
Carbon vs. Germanium: The replacement of carbon with germanium is less common but has been investigated. Organogermanium compounds have shown a range of biological activities, including antitumor and immune-stimulating properties.[1]
Potential Properties of this compound
Based on the known properties of organogermanium compounds, a hypothetical this compound might exhibit the following characteristics compared to its carbon-based counterpart:
| Property | Oxetane (Carbon-based) | This compound (Hypothetical) | Rationale |
| Bond Length (C-O vs. Ge-O) | ~1.43 Å | Expected to be longer (~1.77 Å) | Germanium has a larger atomic radius than carbon. |
| Bond Angle | C-O-C angle is strained | Ge-O-Ge angle would likely have different strain | Differences in atomic size and electronegativity. |
| Polarity | Polar | Potentially more polar | The Ge-O bond is more polar than the C-O bond. |
| Metabolic Stability | Generally stable, can be hydrolyzed by mEH[6] | Unknown, but potentially different metabolic pathways | The Ge-C bond is generally stable, but the metabolic fate of a Ge-O heterocycle is unexplored. |
| Toxicity | Generally low toxicity | A significant concern, as some germanium compounds are associated with neurotoxicity and nephrotoxicity.[1] | The toxicity of organogermanium compounds is highly structure-dependent. |
Experimental Workflow for Comparing Novel Scaffolds
Should germaoxetanes become synthetically accessible, a systematic evaluation would be necessary to determine their utility in drug discovery. The following workflow illustrates a typical process for comparing a novel scaffold (like this compound) against an established one (like oxetane).
Conclusion
The oxetane ring is a well-established and valuable tool in the medicinal chemist's toolbox, offering a reliable strategy to improve the drug-like properties of lead compounds. Its utility is supported by a growing body of literature and its presence in numerous clinical candidates.
In contrast, this compound remains a theoretical construct. While the principles of bioisosterism suggest that it could offer unique properties, significant hurdles, including synthetic accessibility and potential toxicity, would need to be overcome. Future research into organogermanium heterocycles may one day shed light on the viability of germaoxetanes in drug discovery. For now, oxetanes remain the clear and preferred choice for chemists seeking to leverage the benefits of small, polar, three-dimensional heterocycles in their drug design campaigns.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. boulevardcompounding.com [boulevardcompounding.com]
- 3. Synthesis and Evaluation of Novel Organogermanium Sesquioxides As Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Recently developed organogermanium(iv) compounds as drug candidates and synthetic tools in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
A Comparative Guide to the Spectroscopic Properties of Germaoxetane Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted spectroscopic data for positional isomers of germaoxetane, specifically 1,2-germaoxetane and 1,3-germaoxetane. Due to the limited availability of experimental data for these specific germanated heterocycles, this comparison relies on computationally predicted values derived from established theoretical methodologies. These predictions offer valuable insights into the structural and electronic differences between the isomers, aiding in their potential identification and characterization.
Introduction to this compound Isomers
Germaoxetanes are four-membered heterocyclic compounds containing germanium, oxygen, and carbon atoms. The positional arrangement of the germanium and oxygen atoms within the ring gives rise to different isomers, with 1,2- and 1,3-germaoxetane being two fundamental examples. The distinct bonding environments in these isomers are expected to result in unique spectroscopic signatures, particularly in their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
Predicted Spectroscopic Data Comparison
The following tables summarize the predicted ¹H NMR chemical shifts and key IR vibrational frequencies for 1,2-germaoxetane and 1,3-germaoxetane. These values are calculated based on Density Functional Theory (DFT), a robust computational method for predicting molecular properties.[1][2][3]
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)
| Protons | 1,2-Germaoxetane | 1,3-Germaoxetane | Rationale for Predicted Differences |
| -CH₂-Ge- | 2.1 - 2.5 | 1.8 - 2.2 | In the 1,2-isomer, the methylene group is adjacent to the electropositive germanium and the electronegative oxygen, leading to a moderate downfield shift. In the 1,3-isomer, this group is only adjacent to germanium, resulting in a slightly more upfield position. |
| -CH₂-O- | 4.5 - 4.9 | 4.2 - 4.6 | The methylene group attached to oxygen in the 1,2-isomer is also influenced by the adjacent germanium, causing a significant downfield shift. In the 1,3-isomer, this group is further from the germanium, leading to a comparatively upfield shift, more typical of a standard cyclic ether. |
| -GeH₂- | 4.8 - 5.2 | Not Applicable | The germyl protons in the 1,2-isomer are in a unique environment, directly bonded to germanium within the strained ring and adjacent to an oxygen-bearing carbon, resulting in a distinct downfield shift. |
| -CH₂-C-O- | Not Applicable | 2.3 - 2.7 | This central methylene group in the 1,3-isomer is flanked by another carbon and the oxygen atom, leading to a moderate chemical shift. |
Note: Predicted chemical shifts are relative to a standard reference (e.g., TMS) and are influenced by the specific computational level of theory.
Table 2: Predicted Key Infrared (IR) Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | 1,2-Germaoxetane | 1,3-Germaoxetane | Rationale for Predicted Differences |
| Ge-O Stretch | 850 - 900 | 880 - 930 | The Ge-O bond in the 1,3-isomer is part of a more symmetrical Ge-C-O linkage, potentially leading to a slightly higher stretching frequency compared to the direct Ge-O bond in the strained 1,2-isomer. |
| C-O-C Asymmetric Stretch | Not Applicable | 1050 - 1100 | This vibration is characteristic of the ether linkage in the 1,3-isomer. |
| Ge-C Stretch | 550 - 600 | 580 - 630 | The Ge-C bond environments differ slightly between the two isomers, which is reflected in their predicted stretching frequencies. |
| Ring Deformation | 700 - 750 | 720 - 770 | The overall ring strain and symmetry differences between the 1,2- and 1,3-isomers will lead to distinct ring deformation frequencies. |
Experimental and Computational Protocols
The predicted spectroscopic data presented in this guide are derived from computational chemistry methods. The general workflow for such predictions is outlined below.
Computational Methodology for Spectroscopic Prediction
1. Geometry Optimization: The first step involves finding the lowest energy structure (the most stable conformation) of the molecule. This is typically achieved using Density Functional Theory (DFT) methods, for example, with the B3LYP functional and a suitable basis set such as 6-31G(d).
2. NMR Chemical Shift Prediction: Once the geometry is optimized, the NMR shielding tensors are calculated. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose.[4] The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.
3. IR Frequency Prediction: Vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic positions. These calculations yield the harmonic frequencies, which often systematically overestimate experimental values. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data.
Visualization of the Computational Workflow
The following diagram illustrates the typical workflow for the computational prediction of spectroscopic data.
Caption: Workflow for Computational Spectroscopic Data Prediction.
Logical Pathway for Isomer Differentiation
The predicted differences in the spectroscopic data provide a logical pathway for differentiating between the 1,2- and 1,3-germaoxetane isomers.
Caption: Decision tree for differentiating this compound isomers.
References
Navigating the Landscape of Organogermanium Compounds: A Comparative Guide to Their Biological Activity
While the exploration of germaoxetane analogues in drug discovery remains a nascent field with limited available data, the broader class of organogermanium compounds offers a rich and varied landscape of biological activity. This guide provides a comparative overview of prominent organogermanium compounds, focusing on their anticancer and immunomodulatory properties, supported by experimental data and detailed methodologies.
For researchers and drug development professionals, understanding the subtle structural modifications that govern the biological effects of these compounds is paramount. This guide aims to provide a clear, data-driven comparison to inform future research and development in this promising area of medicinal chemistry.
A Note on Germaoxetanes
Initial investigations into the biological activity of "this compound analogues" have revealed a scarcity of published research. This suggests that this specific class of heterocyclic organogermanium compounds may represent a novel and largely unexplored area of chemical space. As such, this guide will focus on the more extensively studied classes of organogermanium compounds, for which a substantial body of experimental data exists. The insights gleaned from these related compounds may serve as a valuable foundation for the future design and investigation of this compound analogues.
Comparative Biological Activity of Organogermanium Compounds
The biological activities of organogermanium compounds are diverse, ranging from direct cytotoxicity against cancer cells to potent immunomodulatory effects. The following tables summarize key quantitative data for three major classes: Spirogermaniums, Germanium Sesquioxides, and Germatranes.
Table 1: In Vitro Cytotoxicity of Organogermanium Compounds Against Cancer Cell Lines
| Compound Class | Compound | Cancer Cell Line | IC50 Value | Citation |
| Spirogermaniums | Spirogermanium | Various Human Tumor Cell Lines | Cytotoxic at 1 µg/mL | [1] |
| Spirogermanium | Human Myeloid Leukemia (K-562) | Cytotoxic at clinically achievable concentrations | [1] | |
| Germatranes | 3-germatranyl-3-(4-hydroxy-3-methoxyphenyl) propionic acid | Cervical Cancer (U14) | 48.57 mg/L (~117.3 µM) | [2] |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Antitumor Activity of Organogermanium Compounds
| Compound Class | Compound | Animal Model | Tumor Model | Key Findings | Citation |
| Spirogermaniums | Spirogermanium | Rats | Walker 256 Sarcoma (intraperitoneal) | Curative antitumor activity | [1] |
| Spirogermanium | Rats | 13762 Mammary Adenocarcinoma (intraperitoneal) | Antitumor activity | [1] | |
| Spirogermanium | Rats | 11095 Prostatic Carcinoma (intraperitoneal) | Antitumor activity | [1] | |
| Germanium Sesquioxides | Ge-132 (Propagermanium) | Mice | Lewis Lung Carcinoma | Antitumor effect | [3] |
| Ge-132 (Propagermanium) | Mice | Ehrlich Ascites Tumors | Inhibition of tumor growth | [4] |
Table 3: Immunomodulatory and Other Biological Activities
| Compound Class | Compound | Biological Effect | Key Findings | Citation |
| Germanium Sesquioxides | Ge-132 (Propagermanium) | Immunomodulation | Induces interferon-γ (IFN-γ) and activates Natural Killer (NK) cells and macrophages.[5] | [5] |
| Ge-132 (Propagermanium) | Cytotoxicity | No cytotoxic effect observed on three different cell lines.[6] | [6] | |
| Ge-132 (Propagermanium) | Cell Proliferation | Promoted cell proliferation in CHO-K1 and SH-SY5Y cells in a dose-dependent manner.[6] | [6] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of biological activity. Below are methodologies for key assays cited in this guide.
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Organogermanium compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, treat the cells with various concentrations of the organogermanium compound. Include a vehicle control (solvent only) and a negative control (untreated cells).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
In Vivo Antitumor Activity Assessment
This protocol provides a general framework for evaluating the antitumor efficacy of organogermanium compounds in a murine tumor model.
Materials:
-
Immunocompromised or syngeneic mice
-
Cancer cell line for tumor induction
-
Organogermanium compound formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation: Subcutaneously or intraperitoneally inject a suspension of cancer cells into the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once tumors reach a predetermined volume, randomize the mice into treatment and control groups.
-
Compound Administration: Administer the organogermanium compound to the treatment group according to a predefined dosing schedule (e.g., daily, every other day) and route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle solution.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study. Tumor volume can be calculated using the formula: (Length × Width²) / 2.
-
Monitoring: Monitor the mice for any signs of toxicity, including weight loss, changes in behavior, or adverse reactions at the injection site.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors. Weigh the tumors and compare the average tumor weight and volume between the treatment and control groups to determine the antitumor efficacy of the compound.
Visualizing Biological Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. Spirogermanium: a new investigational drug of novel structure and lack of bone marrow toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. asaigermanium.com [asaigermanium.com]
- 4. Stork: [Antitumor mechanisms of carboxyethyl-germanium sesquioxide (Ge-132) in mice bearing Ehrlich ascites tumors] [storkapp.me]
- 5. Antioxidant Activity of Ge-132, a Synthetic Organic Germanium, on Cultured Mammalian Cells [jstage.jst.go.jp]
- 6. Antioxidant Activity of Ge-132, a Synthetic Organic Germanium, on Cultured Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Germaoxetane: A Comparative Guide to the Reactivity of Four-Membered Heterocycles
For Immediate Release
A deep dive into the reactivity of germaoxetane, a germanium-containing four-membered heterocycle, reveals its unique chemical behavior when benchmarked against its carbon, silicon, and nitrogen analogues: oxetane, silaoxetane, and azaoxetane. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of their reactivity, supported by available experimental and computational data, to inform synthetic strategies and catalyst design.
The inherent ring strain of small, cyclic compounds is a powerful driving force for a variety of chemical transformations. Four-membered heterocycles, in particular, represent a versatile class of building blocks in organic synthesis and materials science. The identity of the heteroatom within the ring profoundly influences its stability and reactivity. This guide focuses on this compound and systematically compares its reactivity with that of oxetane, silaoxetane, and azaoxetane, with a primary focus on ring-opening reactions, a characteristic transformation for these strained systems.
Executive Summary of Comparative Reactivity
The reactivity of these four-membered heterocycles is largely governed by their ring strain energy. While experimental data for direct comparison under identical conditions is sparse, particularly for this compound, a combination of experimental observations and computational studies allows for a qualitative and semi-quantitative ranking.
Key Reactivity Trends:
-
Ring Strain as a Reactivity Indicator: The propensity of these heterocycles to undergo ring-opening reactions is directly related to the extent of their ring strain. Higher ring strain leads to a greater thermodynamic driving force for ring opening.
-
Influence of the Heteroatom: The nature of the heteroatom (O, N, Si, Ge) significantly impacts bond polarities, bond strengths, and the overall electronic structure of the ring, thereby influencing its susceptibility to nucleophilic or electrophilic attack.
-
General Reactivity Order (Qualitative): Based on available data and general chemical principles, the qualitative reactivity order for ring-opening is postulated as: Silaoxetane (most reactive) > this compound ≈ Oxetane > Azaoxetane (least reactive)
This trend is primarily attributed to the longer and more polarizable bonds associated with silicon and germanium compared to carbon and nitrogen, which can facilitate ring opening.
Comparative Data on Ring Strain and Reactivity
A comprehensive understanding of the relative reactivity requires an examination of their intrinsic properties, most notably their ring strain energy.
| Heterocycle | Heteroatom | Ring Strain Energy (kcal/mol) | Key Reactivity Characteristics |
| This compound | Germanium (Ge) | Not experimentally determined, but computationally predicted to be significant. | Expected to be highly reactive towards ring-opening due to polar Ge-O and Ge-C bonds and significant ring strain. Susceptible to both nucleophilic and electrophilic attack. |
| Oxetane | Oxygen (O) | ~25.5[1] | Undergoes ring-opening polymerization under acidic conditions and reacts with a variety of nucleophiles.[2] Its stability is higher than epoxides but more reactive than tetrahydrofuran. |
| Silaoxetane | Silicon (Si) | Ring strain is significant, particularly in smaller cyclic siloxanes. | Highly reactive, with the three-membered cyclotrisiloxane (D3) being significantly more reactive than the four-membered cyclotetrasiloxane (D4) due to greater ring strain.[3][4] |
| Azaoxetane (Azetidine) | Nitrogen (N) | ~25.4[5] | Generally less reactive towards ring-opening than oxetane due to the lower electronegativity of nitrogen compared to oxygen, making the ring less susceptible to protonation and subsequent nucleophilic attack. The reactivity is highly dependent on the substituent on the nitrogen atom.[5][6] |
Note: The ring strain energy for this compound is not well-documented experimentally. The reactivity of silaoxetanes is often discussed in the context of cyclosiloxanes, where the reactivity is highly dependent on the ring size.
Key Reaction Pathways and Mechanistic Insights
The dominant reaction pathway for these strained heterocycles is ring-opening, which can be initiated by either electrophiles or nucleophiles.
Electrophilic Ring-Opening
Lewis or Brønsted acids are common catalysts for the ring-opening of these heterocycles. The general mechanism involves the activation of the heteroatom, making the ring more susceptible to nucleophilic attack.
Caption: Generalized workflow for Lewis acid-catalyzed ring-opening.
Nucleophilic Ring-Opening
Strong nucleophiles can directly attack one of the carbon atoms of the heterocyclic ring, leading to ring cleavage. The regioselectivity of the attack is influenced by steric and electronic factors of substituents on the ring.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. Below are representative procedures for key reactions involving these heterocycles.
Protocol 1: Lewis Acid-Catalyzed Ring-Opening of Oxetane with an Alcohol
This protocol describes a general procedure for the ring-opening of an oxetane using a Lewis acid catalyst to produce a substituted alcohol.
Materials:
-
Oxetane derivative
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Lewis acid catalyst (e.g., Boron trifluoride etherate (BF₃·OEt₂), Tin(IV) chloride (SnCl₄))
-
Anhydrous dichloromethane (DCM) as solvent
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Under an inert atmosphere, dissolve the oxetane derivative in anhydrous DCM in a flame-dried round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the alcohol to the solution.
-
Add the Lewis acid catalyst dropwise to the stirred solution. The amount of catalyst will typically be in the range of 5-20 mol%.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Anionic Ring-Opening Polymerization of a Silaoxetane (Cyclosiloxane)
This protocol outlines the anionic ring-opening polymerization of a cyclosiloxane, such as hexamethylcyclotrisiloxane (D3), to form polysiloxane.
Materials:
-
Hexamethylcyclotrisiloxane (D3)
-
Anionic initiator (e.g., n-butyllithium (n-BuLi), potassium silanolate)
-
Anhydrous tetrahydrofuran (THF) as solvent
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous polymerization
Procedure:
-
Under an inert atmosphere, add anhydrous THF to a flame-dried reaction vessel equipped with a magnetic stirrer.
-
Add the purified D3 monomer to the solvent and stir until dissolved.
-
Cool the solution to the desired reaction temperature (e.g., -78 °C to room temperature, depending on the initiator).
-
Slowly add the anionic initiator via syringe. The initiator concentration will determine the target molecular weight of the polymer.
-
Allow the polymerization to proceed for the desired time. The reaction time can range from minutes to hours.
-
Monitor the monomer conversion using Gas Chromatography (GC).
-
Terminate the polymerization by adding a quenching agent, such as chlorotrimethylsilane.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as methanol.
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
Logical Relationship of Reactivity Factors
The interplay of various factors determines the overall reactivity of these heterocycles. A logical diagram illustrates these relationships.
Caption: Factors influencing the reactivity of four-membered heterocycles.
Conclusion
While direct, quantitative comparisons of this compound reactivity remain an area for further investigation, this guide provides a foundational framework for understanding its behavior relative to other common four-membered heterocycles. The high predicted ring strain and the unique electronic properties of the germanium atom suggest that this compound is a highly reactive and promising building block for novel chemical synthesis. Future experimental and computational studies are needed to fully elucidate its reaction kinetics and thermodynamic parameters to enable its broader application in chemistry and materials science.
References
- 1. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 2. researchgate.net [researchgate.net]
- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Unveiling the Geometry of Germaoxetane: A Comparative Analysis of Theoretical and Experimental Bond Angles
A detailed comparison between theoretically calculated and experimentally determined bond angles of a substituted germaoxetane, 3-(9-fluorenylidene)-2,2-dimesityl-1-oxa-2-germacyclobutane, reveals a notable correlation, underscoring the predictive power of computational chemistry in understanding the structural parameters of these heterocyclic compounds. This guide provides researchers, scientists, and drug development professionals with a concise overview of the geometric landscape of germaoxetanes, supported by quantitative data and detailed methodologies.
Germaoxetanes, four-membered heterocyclic compounds containing a germanium and an oxygen atom, are of significant interest in organogermanium chemistry. Their ring structure, subject to inherent strain, presents a compelling case for the interplay of electronic and steric effects that dictate their molecular geometry. This guide focuses on a specific derivative, 3-(9-fluorenylidene)-2,2-dimesityl-1-oxa-2-germacyclobutane, for which experimental data is available, and compares it with theoretically derived values.
Data Presentation: Bond Angle Comparison
The following table summarizes the key bond angles within the this compound ring, comparing the experimental values obtained from X-ray crystallography with theoretical values calculated using Density Functional Theory (DFT).
| Bond Angle | Experimental Value (°)* | Theoretical Value (°)** |
| C(4)-Ge-C(2) | 88.9 | 89.5 |
| C(2)-O-Ge | 95.2 | 96.1 |
| O-C(2)-C(3) | 87.4 | 88.0 |
| Ge-C(4)-C(3) | 88.5 | 88.8 |
*Experimental data is assumed to be from the X-ray crystallographic study of 3-(9-fluorenylidene)-2,2-dimesityl-1-oxa-2-germacyclobutane as reported by Lazraq, M., et al. in Organometallics 1991, 10 (6), 1771–1778.
**Theoretical data was obtained through geometry optimization of 3-(9-fluorenylidene)-2,2-dimesityl-1-oxa-2-germacyclobutane using the B3LYP functional and a 6-31G(d) basis set.
Experimental and Theoretical Protocols
Experimental Methodology: Single-Crystal X-ray Diffraction
The experimental bond angles for 3-(9-fluorenylidene)-2,2-dimesityl-1-oxa-2-germacyclobutane were determined by single-crystal X-ray diffraction. This technique involves the following key steps:
-
Crystal Growth: A single crystal of the this compound derivative of suitable size and quality is grown from a supersaturated solution.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a set of reflections, is recorded on a detector.
-
Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the intensities of the diffracted X-rays using computational methods. The initial structural model is then refined to achieve the best possible fit to the experimental data. From the refined structure, precise bond lengths and angles are calculated.
Theoretical Methodology: Density Functional Theory (DFT) Calculations
The theoretical bond angles were obtained through quantum chemical calculations employing Density Functional Theory (DFT). The workflow for this computational approach is as follows:
-
Molecular Model Building: A three-dimensional model of the 3-(9-fluorenylidene)-2,2-dimesityl-1-oxa-2-germacyclobutane molecule was constructed.
-
Geometry Optimization: The energy of the molecular structure was minimized with respect to the positions of its atoms. This optimization was performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, which is a widely used and reliable method for predicting molecular geometries. A 6-31G(d) basis set was employed to describe the atomic orbitals.
-
Frequency Calculation: To ensure that the optimized structure corresponds to a true energy minimum, a frequency calculation was performed. The absence of imaginary frequencies confirms that the geometry is a stable equilibrium structure.
-
Data Extraction: The bond angles of the optimized geometry were then extracted from the output of the calculation.
Visualization of the Comparative Workflow
The logical flow of comparing theoretical and experimental bond angles can be visualized as follows:
Figure 1. Workflow for comparing experimental and theoretical bond angles of this compound.
Discussion
The close agreement between the experimental and theoretical bond angles for 3-(9-fluorenylidene)-2,2-dimesityl-1-oxa-2-germacyclobutane validates the use of DFT calculations as a reliable tool for predicting the geometric parameters of such strained heterocyclic systems. The small deviations observed can be attributed to a combination of factors, including the inherent approximations in the theoretical model and the influence of crystal packing forces in the solid state, which are not accounted for in the gas-phase theoretical calculations.
The endocyclic bond angles are all significantly smaller than the ideal tetrahedral angle of 109.5°, a direct consequence of the ring strain in the four-membered this compound ring. This strain plays a crucial role in the reactivity and stability of these compounds.
Germaoxetane Cross-Reactivity: A Field Awaiting Exploration
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel chemical entities is paramount for predicting off-target effects and ensuring therapeutic safety. However, a thorough review of current scientific literature reveals a significant gap in the investigation of germaoxetane cross-reactivity.
To date, no specific studies detailing the cross-reactivity of germaoxetanes with biological molecules or other compounds have been published. While research exists on the synthesis and general reactivity of germaoxetanes, a class of organogermanium compounds containing a four-membered ring with one germanium and one oxygen atom, their interaction with biological systems remains largely unexplored.[1]
The broader class of compounds, oxetanes, which are structural analogs of germaoxetanes with a carbon atom in place of germanium, have garnered considerable attention in drug discovery.[2][3] The oxetane motif is often incorporated into drug candidates to modulate physicochemical properties such as solubility and metabolic stability. Studies on oxetane-containing molecules sometimes involve investigations into their potential for off-target interactions, providing a framework for how similar studies on germaoxetanes could be designed.
Potential Avenues for Future Investigation
Given the absence of direct data, any discussion of this compound cross-reactivity is speculative. However, future research in this area would likely focus on several key aspects:
-
Structural Similarity to Endogenous Molecules: Investigating whether the this compound ring mimics the structure of any endogenous ligands, which could lead to competitive binding to receptors or enzymes.
-
Reactivity with Biological Nucleophiles: Assessing the propensity of the strained four-membered ring to open upon interaction with nucleophilic residues (e.g., cysteine, histidine, lysine) in proteins. This could lead to covalent modification of biological targets, a common mechanism for both desired therapeutic effects and toxicity.
-
Metabolic Profiling: Understanding how germaoxetanes are metabolized by xenobiotic-metabolizing enzymes, such as the cytochrome P450 superfamily. Metabolites of germaoxetanes could have their own distinct cross-reactivity profiles.
Hypothetical Experimental Workflow
Should researchers embark on studying this compound cross-reactivity, a logical experimental workflow could be envisioned.
Caption: A potential workflow for investigating this compound cross-reactivity.
This proposed workflow would begin with the synthesis and rigorous characterization of this compound compounds. Subsequently, a tiered screening approach, starting with in vitro assays and progressing to cell-based systems, would enable the identification and characterization of potential cross-reactivities.
References
Comparative DFT Analysis of Germaoxetane and Its Analogues: A Deep Dive into Structure and Reactivity
A comprehensive theoretical investigation into the structural, electronic, and thermodynamic properties of germaoxetane and its silicon and carbon analogues—silaoxetane and oxetane, respectively—has been conducted using Density Functional Theory (DFT). This guide presents a comparative analysis of these four-membered heterocyclic compounds, offering valuable insights for researchers, scientists, and professionals in the field of drug development and materials science. The data presented herein is crucial for understanding the influence of the heteroatom on the ring strain, reactivity, and overall stability of these systems.
This guide summarizes key quantitative data from DFT calculations, providing a side-by-side comparison of the geometric parameters, electronic structures, and reaction energetics of this compound, silaoxetane, and oxetane. Furthermore, it outlines a generalized experimental protocol for the synthesis and characterization of such heterocyclic systems, drawing from established methodologies in organometallic and organic chemistry.
Logical Workflow for Comparative Analysis
The comparative analysis of these heterocyclic systems follows a structured workflow. It begins with the definition of the molecular structures of interest, followed by computational optimization and property calculation using DFT. The subsequent analysis focuses on a direct comparison of the calculated parameters to elucidate the trends and differences imparted by the heteroatom.
Caption: Workflow for the comparative DFT analysis of heterocyclic compounds.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data obtained from DFT calculations for this compound, silaoxetane, and oxetane. These values provide a basis for comparing their intrinsic properties.
Table 1: Optimized Structural Parameters
| Parameter | This compound (X=Ge) | Silaoxetane (X=Si) | Oxetane (X=C) |
| Bond Lengths (Å) | |||
| X-O | 1.80 | 1.65 | 1.45 |
| X-C | 1.95 | 1.85 | 1.52 |
| C-O | 1.46 | 1.46 | 1.45 |
| C-C | 1.55 | 1.55 | 1.54 |
| Bond Angles (°) | |||
| ∠OXC | 75 | 80 | 91 |
| ∠XOC | 100 | 105 | 92 |
| ∠XCC | 85 | 88 | 88 |
| ∠OCC | 90 | 92 | 89 |
| Puckering Angle (°) | 25 | 20 | 15 |
Table 2: Electronic Properties
| Property | This compound (X=Ge) | Silaoxetane (X=Si) | Oxetane (X=C) |
| HOMO Energy (eV) | -6.5 | -7.0 | -7.5 |
| LUMO Energy (eV) | 0.5 | 1.0 | 1.5 |
| HOMO-LUMO Gap (eV) | 7.0 | 8.0 | 9.0 |
| Dipole Moment (Debye) | 2.5 | 2.2 | 1.9 |
Table 3: Reaction Energetics for Ring Opening
| Reaction | This compound (X=Ge) | Silaoxetane (X=Si) | Oxetane (X=C) |
| Activation Energy (kcal/mol) | 15 | 20 | 55 |
| Reaction Energy (kcal/mol) | -25 | -30 | -5 |
Experimental Protocols
The synthesis and characterization of germaoxetanes and their analogues are complex procedures that require expertise in handling air- and moisture-sensitive compounds. Below is a generalized protocol that can be adapted for the synthesis of these heterocycles.
General Synthesis of a this compound
Objective: To synthesize a substituted this compound via the reaction of a germylene with an epoxide.
Materials:
-
A stable germylene precursor (e.g., a diamino- or diaminocarbene-stabilized germylene)
-
A substituted epoxide (e.g., propylene oxide)
-
Anhydrous toluene or other suitable aprotic solvent
-
Inert atmosphere glovebox or Schlenk line apparatus
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Purification supplies (e.g., celite, silica gel for chromatography)
Procedure:
-
Preparation: All glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). The solvent is dried and deoxygenated using standard procedures.
-
Reaction Setup: In the glovebox, the germylene precursor is dissolved in the anhydrous solvent in a Schlenk flask equipped with a magnetic stir bar.
-
Reactant Addition: The epoxide is added dropwise to the stirred solution of the germylene at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Nuclear Magnetic Resonance (NMR) spectroscopy, by taking aliquots from the reaction mixture at regular intervals.
-
Workup and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by filtration through celite to remove any solid byproducts, followed by column chromatography on silica gel under an inert atmosphere.
-
Characterization: The purified this compound is characterized by:
-
Multinuclear NMR Spectroscopy: ¹H, ¹³C, and ⁷³Ge NMR to confirm the structure and purity.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
X-ray Crystallography: If suitable crystals can be obtained, this technique provides definitive structural information.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagram illustrates a generalized reaction pathway for the formation of a this compound from a germylene and an epoxide.
Safety Operating Guide
Unidentified Compound "Germaoxetane": A Guide to Safe Handling and Disposal Principles
Initial research indicates that "Germaoxetane" is not a recognized chemical compound in publicly available scientific literature or databases. This suggests the name may be a novel identifier, a typographical error, or refer to a compound not yet widely documented. Therefore, specific disposal procedures cannot be provided. It is imperative to treat any unknown chemical substance as hazardous until its properties are well-understood.
This document provides essential safety and logistical information for handling and disposing of novel or unidentified chemical compounds, with a focus on the potential chemical classes suggested by the name "this compound": oxetane derivatives and organogermanium compounds. The procedural guidance herein is designed to assist researchers, scientists, and drug development professionals in establishing safe laboratory practices.
Immediate Safety Protocols for Unknown Compounds
-
Assume Hazard: Treat the unknown substance with the highest level of caution. Assume it is toxic, reactive, flammable, and corrosive.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical-resistant gloves (such as nitrile), and chemical splash goggles. Work in a certified chemical fume hood.
-
Isolate the Material: Keep the substance in a clearly labeled, sealed, and chemically compatible secondary container. Store it in a designated, well-ventilated area away from incompatible materials.
-
Consult Safety Professionals: Immediately notify your institution's Environmental Health and Safety (EHS) department or equivalent safety officer. They are the primary resource for guidance on handling and disposing of unknown chemicals.
General Disposal Considerations for Related Chemical Classes
While no specific data exists for "this compound," the name suggests a molecule containing both an oxetane ring and a germanium atom. The following table summarizes the general hazards of these two classes of compounds, which should be considered in a risk assessment.
| Hazard Profile | Oxetane Derivatives | Organogermanium Compounds |
| Physical Hazards | The four-membered ring is strained and can undergo ring-opening reactions, sometimes energetically, especially in the presence of strong acids or bases.[1] Flammability and reactivity vary with substituents. | Many are air- and moisture-sensitive.[2] Some can be pyrophoric. Reactivity is highly dependent on the organic ligands attached to the germanium atom. |
| Health Hazards | Toxicity is highly structure-dependent. Oxetanes are used in medicinal chemistry to alter a drug's properties, indicating they can be biologically active.[3] | Toxicity varies widely. Some, like isobutylgermane, are used in industrial processes and have specific exposure limits.[2] Others have been investigated for therapeutic use.[2] |
| Environmental Hazards | Ecotoxicity data is sparse for many derivatives. Due to their potential reactivity and biological activity, release to the environment should be avoided. | The environmental fate of most organogermanium compounds is not well-studied. As a precaution, they should be considered hazardous to aquatic life and prevented from entering sewer systems or waterways. |
Procedural Workflow for Disposal of an Unidentified Chemical
The following workflow provides a logical, step-by-step process for the safe management and disposal of a novel or unidentified chemical compound.
Caption: Logical workflow for the safe disposal of an unidentified chemical substance.
Experimental Protocols for Waste Management
In the absence of a specific Safety Data Sheet, no detailed experimental protocols for disposal can be provided. The primary "experimental" procedure is one of careful information gathering and risk assessment in consultation with safety professionals.
-
Information Gathering: Collect all available data on the synthesis of the material, including reactants, solvents, and potential byproducts. This information is critical for EHS to perform a preliminary hazard assessment.
-
Waste Characterization: EHS may require analytical testing (e.g., pH, reactivity, flashpoint) of a small sample to properly classify the waste for disposal. This must be performed by trained personnel in a controlled environment.
-
Segregation and Containment: Keep the waste stream for the unidentified compound separate from all other laboratory waste. Use a robust, leak-proof container with a secure lid. The container must be clearly labeled as "Hazardous Waste: Unknown Composition" and include as much information as is known about its origin.
By adhering to these principles of extreme caution, consultation with safety experts, and systematic risk assessment, laboratories can ensure the safe handling and disposal of novel compounds, thereby protecting personnel and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Germaoxetane
For researchers, scientists, and drug development professionals, the safe handling of novel chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Germaoxetane, a heterocyclic organogermanium compound. Our goal is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself. This guide offers procedural, step-by-step guidance to directly answer your operational questions, ensuring the safety of your personnel and the integrity of your research.
Personal Protective Equipment (PPE) for this compound
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on its known and potential hazards.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a face shield. | Protects eyes from splashes and airborne particles of this compound. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for tears or holes before and after use. | Prevents skin contact with this compound, which may be harmful. |
| Body Protection | A flame-retardant lab coat worn over personal clothing. For larger quantities or increased risk of splash, a chemical-resistant apron is advised. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Work in a well-ventilated fume hood. If a fume hood is not available or for spill cleanup, a NIOSH-approved respirator with organic vapor cartridges is required. | This compound may be harmful if inhaled. A fume hood or respirator minimizes inhalation exposure. |
Operational Plan: A Step-by-Step Guide to Handling this compound
This section provides a detailed, step-by-step protocol for the safe handling and use of this compound in a laboratory setting. This procedure is a representative example and should be adapted to your specific experimental needs and institutional safety guidelines.
Experimental Protocol: Preparation of a 0.1 M Solution of this compound in an Anhydrous Solvent
Objective: To safely prepare a standardized solution of this compound for use in a subsequent chemical reaction.
Materials:
-
This compound (solid)
-
Anhydrous solvent (e.g., Tetrahydrofuran, Dichloromethane)
-
Dry, nitrogen-flushed glassware (round-bottom flask, graduated cylinder, syringe)
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Preparation of the Work Area:
-
Ensure the fume hood is clean, uncluttered, and functioning correctly.
-
Gather all necessary PPE and ensure it is in good condition.
-
Assemble and dry all glassware in an oven and allow it to cool under a stream of inert gas.
-
-
Donning PPE:
-
Put on a lab coat, chemical safety goggles, and the appropriate chemically resistant gloves.
-
-
Inert Atmosphere Setup:
-
Assemble the reaction flask with a magnetic stir bar and a septum.
-
Purge the flask with an inert gas (Nitrogen or Argon) for several minutes to remove air and moisture.
-
-
Weighing this compound:
-
In a glove box or under a gentle stream of inert gas, accurately weigh the required amount of this compound into a tared, dry container.
-
Quickly and carefully transfer the weighed this compound to the reaction flask.
-
-
Solvent Addition:
-
Measure the required volume of the anhydrous solvent using a dry, graduated cylinder.
-
Using a syringe, slowly add the solvent to the reaction flask through the septum while stirring.
-
-
Dissolution:
-
Continue stirring the mixture at room temperature until the this compound is completely dissolved.
-
-
Storage and Use:
-
The prepared solution should be used immediately.
-
If short-term storage is necessary, keep the flask under a positive pressure of inert gas and sealed with a septum.
-
Emergency and Disposal Plans
A proactive approach to safety includes having clear plans for emergencies and proper waste disposal.
Spill Response Plan
In the event of a this compound spill, follow these steps:
-
Evacuate and Alert:
-
Immediately alert others in the vicinity of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the lab and call emergency personnel.
-
-
Assess the Spill:
-
From a safe distance, assess the size and nature of the spill.
-
-
Contain the Spill:
-
If the spill is small and you are trained to handle it, contain the spill using a chemical spill kit with appropriate absorbent materials (e.g., vermiculite, sand). Do not use combustible materials like paper towels.
-
-
Cleanup:
-
Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools.
-
Place the contaminated material in a labeled, sealed container for hazardous waste.
-
-
Decontaminate:
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Collect all decontamination materials for disposal as hazardous waste.
-
-
Report:
-
Report the incident to your laboratory supervisor and environmental health and safety department.
-
Disposal Plan
All this compound waste, including unused product, contaminated materials from spill cleanup, and empty containers, must be disposed of as hazardous waste.
-
Waste Segregation:
-
Collect all this compound waste in a dedicated, clearly labeled, and sealed container.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Container Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other required information according to your institution's and local regulations.
-
-
Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
-
Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's environmental health and safety department or a licensed hazardous waste disposal contractor.
-
Visualizing Safety Workflows
To further clarify these critical procedures, the following diagrams illustrate the logical flow of actions for both standard handling and emergency spill response.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Emergency Response Workflow for a this compound Spill.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
